Technical Documentation Center

3,3,5-Trimethylmorpholine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3,5-Trimethylmorpholine hydrochloride
  • CAS: 2219376-79-9

Core Science & Biosynthesis

Foundational

Engineering Steric Complexity: A Technical Whitepaper on 3,3,5-Trimethylmorpholine Hydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of sterically hindered saturated heterocycles is a proven method for enhancing metabolic stability and target specificity. 3,3,5-Trimethylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered saturated heterocycles is a proven method for enhancing metabolic stability and target specificity. 3,3,5-Trimethylmorpholine hydrochloride is a highly specialized building block that introduces profound conformational rigidity into active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed its critical utility in the design of N-heterocyclic carboxamides targeting complex medical conditions, including neurodegenerative and lysosomal storage disorders[1].

This whitepaper provides an in-depth technical guide to the physicochemical properties, green synthesis protocols, and analytical validation of 3,3,5-trimethylmorpholine hydrochloride, ensuring that researchers can deploy this scaffold with absolute confidence and reproducibility.

Physicochemical Profiling & Structural Data

Before integrating this scaffold into parallel library synthesis, it is imperative to establish its baseline properties. The hydrochloride salt form is overwhelmingly preferred over the free base due to its enhanced oxidative stability and superior aqueous solubility, which prevents degradation during long-term storage[2]. The unique gem-dimethyl group at C3 and the methyl group at C5 impart significant steric bulk, locking the morpholine ring into a highly specific chair conformation.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3,3,5-Trimethylmorpholine hydrochloride
CAS Registry Number 2219376-79-9[3]
Molecular Formula C₇H₁₆ClNO (C₇H₁₅NO · HCl)[4]
Molecular Weight 165.66 g/mol [4]
Monoisotopic Mass (Free Base) 129.115 Da[5]
SMILES (Free Base) CC1COCC(C)(C)N1[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Advanced Synthesis Protocol: A Green, Self-Validating Approach

Historically, the synthesis of substituted morpholines from 1,2-amino alcohols relied on chloroacetyl chloride, requiring three distinct steps and harsh reductive conditions that generated stoichiometric aluminum or boron waste. To optimize both yield and environmental impact, we employ a modern, redox-neutral monoalkylation strategy utilizing [6].

Causality in Experimental Design: The steric bulk of the 3,3,5-trimethyl substitution pattern naturally impedes over-alkylation. By leveraging ethylene sulfate, we exploit a highly selective SN2 monoalkylation[6]. The resulting zwitterionic intermediate is insoluble in the reaction matrix (2-MeTHF), causing it to precipitate. This phase separation acts as a thermodynamic sink, driving the reaction forward while preventing secondary side reactions.

Self-Validating System: The precipitation of the zwitterion serves as an intrinsic purity checkpoint. If the intermediate does not precipitate as a highly crystalline solid, it immediately indicates an issue with reagent stoichiometry or solvent moisture content, allowing the chemist to abort or correct the run before committing to the base-promoted cyclization step.

Step-by-Step Methodology
  • Monoalkylation: Suspend the sterically hindered 1,2-amino alcohol precursor (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 0°C under an inert argon atmosphere. Add ethylene sulfate (1.05 eq) portion-wise[6].

  • Zwitterion Isolation: Warm the reaction to room temperature and stir for 12 hours. The monoalkylation intermediate will precipitate as a white zwitterionic solid. Filter the solid and wash with cold isopropanol to remove unreacted starting materials. Validation checkpoint: High-yield crystalline recovery confirms the SN2 trajectory.

  • Base-Promoted Cyclization: Resuspend the purified zwitterion in a 1:1 mixture of 2-MeTHF and isopropanol. Add potassium tert-butoxide (tBuOK, 2.0 eq) to initiate the intramolecular etherification[6]. Heat to 60°C for 4 hours.

  • Free Base Extraction: Quench with water, extract the 3,3,5-trimethylmorpholine free base into the organic layer, and dry over anhydrous Na₂SO₄.

  • Hydrochloride Salt Formation: Transfer the organic phase to a dry flask and bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) at 0°C until precipitation ceases. Filter and dry under vacuum to yield 3,3,5-trimethylmorpholine hydrochloride[3].

SynthesisWorkflow A 1,2-Amino Alcohol Precursor C Monoalkylation Zwitterion Intermediate A->C SN2 Alkylation B Ethylene Sulfate (Electrophile) B->C D tBuOK-Promoted Cyclization C->D Purity Checkpoint E 3,3,5-Trimethylmorpholine (Free Base) D->E Annulation F Anhydrous HCl in Ether E->F Salt Formation G 3,3,5-Trimethylmorpholine Hydrochloride F->G Precipitation

Caption: Workflow for the green synthesis of 3,3,5-trimethylmorpholine hydrochloride.

Mechanistic Role in Drug Discovery

The 3,3,5-trimethylmorpholine scaffold is not merely a passive linker; it is an active pharmacophore determinant. In the development of substituted N-heterocyclic carboxamides, this specific morpholine derivative is coupled with isocyanates (e.g., n-pentyl isocyanate) to form highly stable urea linkages[1].

Causality in Drug Design: The gem-dimethyl group at the 3-position forces the morpholine ring into a rigid chair conformation, sterically shielding the urea nitrogen from enzymatic degradation. This conformational locking significantly increases the metabolic half-life of the resulting drug candidate, a critical parameter for compounds targeting the central nervous system (CNS) in neurodegenerative disease models[1].

Pharmacophore S1 3,3,5-Trimethylmorpholine Scaffold S2 Isocyanate Coupling S1->S2 Functionalization S3 N-Heterocyclic Carboxamide S2->S3 Urea Linkage S4 Target Enzyme Binding Pocket S3->S4 Steric Fit S5 Therapeutic Efficacy (e.g., Neurological) S4->S5 Modulation

Caption: Integration of the 3,3,5-trimethylmorpholine scaffold into N-heterocyclic carboxamides.

Analytical Validation Protocol

To ensure the integrity of the synthesized 3,3,5-trimethylmorpholine hydrochloride, a robust analytical validation framework is required. Standard LC-MS will easily confirm the monoisotopic mass of the free base at 129.115 Da[5], but NMR is required to validate the stereochemical environment and salt formation.

Self-Validating NMR System:

  • Sample Preparation: Prepare two identical NMR samples of the product: one in CDCl₃ and one in DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 400 MHz.

  • Causality & Validation: The C5 stereocenter and C3 gem-dimethyl groups render the ring protons highly diastereotopic. In CDCl₃, the hydrochloride proton will appear as a broad singlet that may rapidly exchange with residual moisture. However, in DMSO-d₆, the strong hydrogen-bonding capability of the solvent will lock the N-H⁺ proton, resolving it into a distinct, sharp multiplet (often a broad doublet due to coupling with the adjacent C5 proton). Observing this solvent-dependent shift acts as a self-validating mechanism, confirming both the structural connectivity of the sterically hindered ring and the successful protonation (salt formation) of the morpholine nitrogen.

References

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Source: Google Patents URL
  • Title: PubChemLite - 3,3,5-trimethylmorpholine hydrochloride (C7H15NO) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]

Sources

Exploratory

3,3,5-Trimethylmorpholine Hydrochloride: Physicochemical Profiling, Molecular Weight Validation, and Synthetic Applications in Drug Discovery

Executive Summary Morpholine derivatives are ubiquitous in medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles of drug candidates. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine derivatives are ubiquitous in medicinal chemistry, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles of drug candidates. Among these, 3,3,5-trimethylmorpholine hydrochloride (CAS No. 2219376-79-9) has emerged as a highly specialized N-heterocyclic building block. The strategic placement of methyl groups around the morpholine ring introduces significant steric hindrance and conformational rigidity, which are critical for mitigating cytochrome P450 (CYP450) mediated N-dealkylation and oxidation.

This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, structure-activity relationship (SAR) rationale, and standardized protocols for its integration into synthetic workflows.

Physicochemical Properties & Molecular Weight Determination

The accurate determination and validation of molecular weight are foundational to stoichiometric calculations in synthetic chemistry.

Theoretical Calculation: The free base, 3,3,5-trimethylmorpholine, possesses the chemical formula C7H15NO, corresponding to a monoisotopic mass of 129.11537 Da [2]. However, the free base is a volatile, basic liquid prone to atmospheric degradation. To enhance bench stability and handling, it is commercially supplied as a hydrochloride salt. The addition of hydrogen chloride (HCl, ~36.46 g/mol ) yields the formula C7H16ClNO , resulting in a theoretical molecular weight of 165.66 g/mol [1].

Analytical Causality: When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization in positive mode (ESI+) is the method of choice. The secondary amine of the morpholine ring is highly basic and readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). Consequently, the mass spectrometer will detect the [M+H]+ adduct of the free base at m/z 130.12, rather than the intact salt mass of 165.66. Understanding this ionization behavior is critical for preventing misinterpretation of mass spectra during quality control.

Table 1: Key Physicochemical Parameters
ParameterValue
Chemical Name 3,3,5-Trimethylmorpholine hydrochloride
CAS Registry Number 2219376-79-9
Molecular Formula C7H16ClNO
Molecular Weight (Salt) 165.66 g/mol
Monoisotopic Mass (Free Base) 129.11537 Da
Detected [M+H]+ Adduct 130.12 m/z
SMILES CC1COCC(C)(C)N1.Cl

Structural Significance in Medicinal Chemistry

The architectural design of 3,3,5-trimethylmorpholine is not arbitrary; it is a deliberate exercise in steric and electronic tuning [3].

  • 3,3-Dimethyl Substitution: The gem-dimethyl group adjacent to the basic nitrogen creates a steric shield. This severely restricts the access of metabolic enzymes (like CYP3A4) to the nitrogen lone pair, thereby blocking N-oxidation and slowing down ring-opening metabolic pathways.

  • 5-Methyl Substitution: The addition of a methyl group at the 5-position breaks the symmetry of the ring, introducing chirality and forcing the morpholine into a thermodynamically favored chair conformation. This rigidified vector can enhance binding affinity to specific target protein pockets by reducing the entropic penalty upon binding.

  • Hydrochloride Salt: Converts the lipophilic, volatile free amine into a stable, crystalline solid, drastically improving aqueous solubility for biological assays and ensuring exact stoichiometric weighing during synthesis [4].

SAR A Morpholine Core (H-Bond Acceptor) E Optimized PK Profile & Target Affinity A->E Enhances Target Binding B 3,3-Dimethyl Substitution (Blocks CYP450 Oxidation) B->E Increases Half-life C 5-Methyl Substitution (Modulates Conformation) C->E Tunes Lipophilicity D Hydrochloride Salt (Enhances Solubility) D->E Improves Bioavailability

Caption: Structural contributions of 3,3,5-trimethylmorpholine HCl to pharmacokinetic optimization.

Experimental Protocols: Quality Control & Synthetic Integration

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: LC-MS Validation of Molecular Weight

Objective: Confirm the identity and purity of 3,3,5-trimethylmorpholine HCl prior to synthetic use. Causality: A blank injection must precede the sample to rule out column carryover. The use of an acidic mobile phase ensures complete protonation of the amine, maximizing the signal-to-noise ratio for the [M+H]+ ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3,3,5-trimethylmorpholine HCl in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) to create a 1 mg/mL stock. Dilute 10 µL of stock into 990 µL of mobile phase (10 µg/mL final concentration).

  • System Equilibration: Purge the LC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Blank Injection: Inject 5 µL of the diluent. Verify the absence of peaks at m/z 130.12 to confirm a clean system.

  • Sample Injection: Inject 5 µL of the sample.

  • Data Acquisition: Run a 5-minute gradient (5% B to 95% B) using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Monitor the ESI+ scan range from 100 to 500 m/z.

  • Validation: Extract the chromatogram for m/z 130.12 ± 0.05. A single sharp peak indicates high purity, confirming the free base mass of 129.11 Da.

Protocol 2: General Procedure for N-Amidation

Objective: Synthesize N-heterocyclic carboxamides using 3,3,5-trimethylmorpholine HCl and an isocyanate or acid chloride [3]. Causality: Because the starting material is a hydrochloride salt, the nitrogen lone pair is protonated and non-nucleophilic. An excess of a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA) is strictly required to scavenge the HCl, liberating the free amine in situ before it can attack the electrophile.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,3,5-trimethylmorpholine hydrochloride (0.050 g, 0.3 mmol).

  • Solvent & Base Addition: Suspend the salt in anhydrous Dichloromethane (DCM, 2.0 mL). Add DIPEA (0.116 g, 0.9 mmol, 3.0 equivalents). Observation: The suspension will clear as the salt is neutralized and the free base dissolves.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add n-pentyl isocyanate (0.041 g, 0.36 mmol, 1.2 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain to check for the disappearance of the secondary amine).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). The basic wash removes residual HCl and unreacted DIPEA salts.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the target urea/amide derivative.

Workflow S1 3,3,5-TMM HCl + Electrophile S2 Base Addition (e.g., DIPEA) S1->S2 S3 Coupling Reaction (DCM/DMF, RT) S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Purified N-Alkyl/Amide S4->S5

Caption: Step-by-step synthetic workflow for N-amidation using 3,3,5-trimethylmorpholine hydrochloride.

Advanced Mass Spectrometry Data

For researchers utilizing ion mobility-mass spectrometry (IM-MS), the predicted Collision Cross Section (CCS) values are vital for orthogonal validation of the molecule's gas-phase conformation [2].

Table 2: Predicted Collision Cross Section (CCS) Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+130.12265127.6
[M+Na]+152.10459134.3
[M+NH4]+147.14919148.6
[M-H]-128.10809128.9

References

  • ChemSrc. "2219376-79-9 3,3,5-Trimethylmorpholine hydrochloride Physicochemical Properties." ChemSrc Database. Available at:[Link]

  • PubChemLite. "3,3,5-trimethylmorpholine hydrochloride (C7H15NO) - Structural Information and Mass Spectrometry Profile." Université du Luxembourg. Available at:[Link]

  • Google Patents. "WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders." World Intellectual Property Organization.
  • AA Blocks. "Product Index - 3,3,5-trimethylmorpholine hydrochloride (Catalog No.: AA01FKCK)." AA Blocks Catalog. Available at:[Link]

Foundational

An In-depth Technical Guide to 3,3,5-Trimethylmorpholine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3,5-trimethylmorpholine hydrochloride, a substituted morpholine derivative with potential applications in pharmaceutical research and development. While specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,3,5-trimethylmorpholine hydrochloride, a substituted morpholine derivative with potential applications in pharmaceutical research and development. While specific literature on this exact molecule is emerging, this document consolidates information on its chemical identity, plausible synthetic routes based on established methodologies for analogous structures, and key analytical techniques for its characterization. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, purify, and analyze this compound of interest.

Introduction to Substituted Morpholines: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a recurring structural motif in a vast number of biologically active compounds and approved drugs.[1] Its presence can enhance the pharmacological properties of a molecule, such as improving aqueous solubility, metabolic stability, and bioavailability. The introduction of methyl substituents on the morpholine ring, as in 3,3,5-trimethylmorpholine, can further influence its conformational rigidity, lipophilicity, and interaction with biological targets. The hydrochloride salt form is commonly employed to improve the handling and solubility of the parent amine.

Chemical Identity and Physicochemical Properties

While a comprehensive, experimentally determined set of physicochemical properties for 3,3,5-trimethylmorpholine hydrochloride is not yet readily available in the public domain, we can infer expected characteristics based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Analogous Compound Data
Molecular Formula C₇H₁₆ClNOBased on the structure of 3,3,5-trimethylmorpholine and the addition of HCl.[2]
Molecular Weight 165.66 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to other morpholine hydrochlorides like (R)-3-Methylmorpholine hydrochloride and 3,5-Dimethylmorpholine Hydrochloride.[3][4]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point. For comparison, the melting point of (R)-3-Methylmorpholine hydrochloride is 123-127 °C.[5]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form generally imparts aqueous solubility. Morpholine itself is soluble in water.[6]
pKa Not availableThe morpholine nitrogen is basic, and the pKa of the conjugate acid is expected to be in the physiological range.

Chemical Structure:

Caption: 2D structure of 3,3,5-Trimethylmorpholine Hydrochloride.

Synthesis of Substituted Morpholines: Established Methodologies

General Strategy: Cyclization of an Amino Alcohol

A common and effective method for constructing the morpholine ring is through the acid-catalyzed cyclization of a diethanolamine derivative. For the synthesis of 3,3,5-trimethylmorpholine, a logical precursor would be 2-((2-hydroxy-2-methylpropyl)amino)propan-1-ol.

G start 2-((2-hydroxy-2-methylpropyl)amino)propan-1-ol reagent Concentrated Sulfuric Acid (H₂SO₄) start->reagent Dehydration/ Cyclization product 3,3,5-Trimethylmorpholine reagent->product hcl HCl in ether product->hcl Salt Formation final_product 3,3,5-Trimethylmorpholine Hydrochloride hcl->final_product

Caption: Proposed synthetic workflow for 3,3,5-Trimethylmorpholine Hydrochloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of other substituted morpholines and should be optimized for the specific target compound.

Step 1: Synthesis of 3,3,5-Trimethylmorpholine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the starting amino alcohol, 2-((2-hydroxy-2-methylpropyl)amino)propan-1-ol.

  • Acid Addition: Slowly add concentrated sulfuric acid to the flask with cooling in an ice bath to control the exothermic reaction. The molar ratio of acid to amino alcohol should be optimized, typically starting with a 1:1 ratio.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base, such as sodium hydroxide, to a pH greater than 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude 3,3,5-trimethylmorpholine can be purified by distillation or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3,3,5-trimethylmorpholine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether) to the morpholine solution with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 3,3,5-trimethylmorpholine hydrochloride.

Potential Applications in Drug Discovery and Development

Substituted morpholines are of significant interest in medicinal chemistry. Analogues of 3,3,5-trimethylmorpholine have been investigated for a variety of therapeutic applications. For instance, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been synthesized and evaluated as potential smoking cessation aids.[6] These compounds have shown activity as inhibitors of dopamine, norepinephrine, and serotonin uptake, as well as antagonists of nicotinic acetylcholine receptors.[6] The trimethyl substitution pattern can be crucial for modulating the potency and selectivity of these molecules.

The 3,3,5-trimethylmorpholine scaffold can serve as a valuable building block for the synthesis of novel chemical entities with potential therapeutic value in areas such as neuroscience, oncology, and infectious diseases.

Analytical Characterization

Proper characterization of the synthesized 3,3,5-trimethylmorpholine hydrochloride is crucial to confirm its identity, purity, and structure. A combination of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the protons on the morpholine ring. The number of signals, their chemical shifts, and their coupling patterns will confirm the substitution pattern. For reference, spectral data for related compounds can be found in various databases.[7][8]

  • Mass Spectrometry (MS): Techniques such as GC-MS or LC-MS/MS can be used to determine the molecular weight of the free base and to provide fragmentation patterns that support the proposed structure.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond of the secondary amine in the free base and the characteristic stretches of the hydrochloride salt.

Chromatographic Methods
  • Gas Chromatography (GC): GC can be used to assess the purity of the free base, 3,3,5-trimethylmorpholine, before its conversion to the hydrochloride salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final hydrochloride salt. A reversed-phase method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point.[10]

G sample 3,3,5-Trimethylmorpholine Hydrochloride Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS, LC-MS/MS) sample->ms hplc HPLC sample->hplc ir IR Spectroscopy sample->ir structure Structure Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity ir->structure

Caption: Analytical workflow for the characterization of 3,3,5-Trimethylmorpholine Hydrochloride.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3,3,5-trimethylmorpholine hydrochloride is not widely available, the safety precautions for similar morpholine hydrochlorides should be followed. These compounds are typically classified as irritants.

  • Hazards: May cause skin and serious eye irritation.[11][12] May be harmful if swallowed or inhaled.[12]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

    • Handle in a well-ventilated area, preferably in a fume hood.[13]

    • Avoid breathing dust.[14]

    • Wash hands thoroughly after handling.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

3,3,5-Trimethylmorpholine hydrochloride represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling, drawing upon established chemical principles and data from analogous structures. By leveraging the outlined methodologies, researchers can confidently approach the preparation and investigation of this promising compound and its derivatives, paving the way for the development of novel therapeutics.

References

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • MORPHOLINE - Ataman Kimya. (n.d.). Retrieved March 8, 2026, from [Link]

  • Morpholine - wikidoc. (2012, August 9). Retrieved March 8, 2026, from [Link]

  • A Concise and Efficient Synthesis of Substituted Morpholines - Semantic Scholar. (2014, December 23). Retrieved March 8, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Recent progress in the synthesis of morpholines - Academia.edu. (n.d.). Retrieved March 8, 2026, from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (2025, April 17). Retrieved March 8, 2026, from [Link]

  • ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • material safety data sheet - Capot Chemical. (2013, August 30). Retrieved March 8, 2026, from [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents. (n.d.).
  • 3,3,5-trimethylmorpholine hydrochloride (C7H15NO) - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]

  • US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents. (n.d.).
  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved March 8, 2026, from [Link]

  • 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Retrieved March 8, 2026, from [Link]

  • Morpholine hydrochloride - SpectraBase. (n.d.). Retrieved March 8, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Role of 3,3,5-Trimethylmorpholine Hydrochloride in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3,3,5-trimethylmorpholine hydrochloride, a specialized heterocyclic building block. We will delve into the strategic rationale for its unique substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,3,5-trimethylmorpholine hydrochloride, a specialized heterocyclic building block. We will delve into the strategic rationale for its unique substitution pattern, explore its synthesis, and illuminate its potential applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced scaffolds for the creation of novel therapeutics.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from a unique combination of favorable physicochemical and metabolic properties. The inclusion of an ether oxygen and a secondary amine within the six-membered ring imparts a balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and improve membrane permeability.[1] Furthermore, the nitrogen atom in morpholine is less basic (pKa ≈ 8.4) than in analogous structures like piperidine, a characteristic that can be advantageous in fine-tuning interactions with biological targets and improving oral bioavailability.[2]

While the unsubstituted morpholine ring is a valuable pharmacophore, medicinal chemists continuously seek to refine its properties through substitution on the carbon framework. C-substituted morpholines offer an avenue to introduce chirality, modulate conformation, and explore new chemical space, yet they remain a relatively underexplored class of building blocks.[4][5] This guide focuses on a specific and strategically important derivative: 3,3,5-trimethylmorpholine hydrochloride.

The Strategic Advantage of the 3,3,5-Trimethyl Substitution Pattern

The specific placement of three methyl groups on the morpholine ring is not arbitrary; it is a deliberate design choice rooted in established medicinal chemistry principles. The most impactful feature is the gem-dimethyl group at the C-3 position.

The gem-Dimethyl Effect: A Tool for Conformational Control and Potency Enhancement

Inspired by its frequent occurrence in natural products, the gem-dimethyl moiety has been widely employed by medicinal chemists to enhance the pharmacological profiles of bioactive molecules.[6] Its benefits are multifaceted:

  • Conformational Rigidity: The two methyl groups at the same carbon atom restrict the rotational freedom of adjacent bonds. This "Thorpe-Ingold effect" can lock the morpholine ring and its substituents into a specific, and ideally, a more bioactive conformation. This pre-organization for binding can lead to a significant increase in potency and selectivity for the target protein by reducing the entropic penalty of binding.[6]

  • Metabolic Stability: The quaternary carbon of the gem-dimethyl group is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the half-life and overall exposure of the drug molecule in the body.[6]

  • Increased Lipophilicity: The addition of methyl groups increases the lipophilicity of the scaffold, which can be tuned to optimize cell permeability and access to specific biological compartments.

The additional methyl group at the C-5 position further contributes to the conformational constraint of the ring and can provide an additional point of interaction within a binding pocket.

G cluster_0 Unsubstituted Morpholine cluster_1 3,3,5-Trimethylmorpholine Unsub Flexible Conformation Sub Conformationally Restricted Unsub->Sub gem-Dimethyl Effect G Target 3,3,5-Trimethylmorpholine HCl Freebase 3,3,5-Trimethylmorpholine Target->Freebase HCl addition Cyclization Intramolecular Cyclization Freebase->Cyclization AminoAlcohol Amino Alcohol Precursor Cyclization->AminoAlcohol EpoxideOpening Epoxide Ring Opening AminoAlcohol->EpoxideOpening StartingMaterials 2,2-Dimethyl-3-amino-1-propanol + Propylene Oxide EpoxideOpening->StartingMaterials

Caption: Retrosynthetic analysis of 3,3,5-trimethylmorpholine hydrochloride.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of the Amino Alcohol Intermediate

The synthesis would commence with the reaction of a suitable amine with a substituted epoxide. For instance, the reaction of 2-amino-2-methyl-1-propanol with propylene oxide would yield the desired amino diol.

Step 2: Intramolecular Cyclization

The resulting amino diol can be cyclized under acidic conditions, often using a strong acid like sulfuric acid, to form the morpholine ring. The reaction proceeds via dehydration and subsequent intramolecular nucleophilic attack of the amine onto the resulting carbocation or protonated alcohol.

Step 3: Formation of the Hydrochloride Salt

The final step involves the treatment of the free base of 3,3,5-trimethylmorpholine with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, to precipitate the hydrochloride salt.

StepReactionKey ReagentsPurpose
1Epoxide Ring Opening2-Amino-2-methyl-1-propanol, Propylene OxideForms the key amino diol intermediate.
2Intramolecular CyclizationSulfuric Acid (H₂SO₄)Dehydration and ring closure to form the morpholine.
3Salt FormationHydrochloric Acid (HCl)Converts the free base to the more stable and handleable hydrochloride salt.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The unique structural features of 3,3,5-trimethylmorpholine hydrochloride make it a compelling building block for addressing specific challenges in drug design.

Case Study: Analogs of Phenmetrazine and CNS-Active Agents

Phenmetrazine (3-methyl-2-phenylmorpholine) is a well-known central nervous system (CNS) stimulant that was previously used as an anorectic. [7][8]Extensive research has been conducted on its analogs to modulate its activity on monoamine transporters (dopamine, norepinephrine, and serotonin). [7]The introduction of substituents on the morpholine ring has been shown to significantly alter the pharmacological profile. [9] Incorporating a 3,3,5-trimethylmorpholine scaffold in place of the 3-methylmorpholine of phenmetrazine could be a strategic approach to:

  • Enhance Metabolic Stability: The gem-dimethyl group would block potential metabolic oxidation at the 3-position, potentially leading to a longer duration of action.

  • Fine-Tune Receptor Selectivity: The more rigid conformation imposed by the trimethyl substitution could favor binding to one monoamine transporter over others, potentially leading to a more desirable therapeutic profile with fewer off-target effects.

A Building Block for Complex Molecules: Insights from 3,5,5-Trimethylmorpholin-2-one

The closely related compound, 3,5,5-trimethylmorpholin-2-one, has been utilized as a key intermediate in the synthesis of analogs of hydroxybupropion, a smoking cessation aid. [10]This demonstrates the utility of such trimethylated morpholine scaffolds as versatile templates for constructing more complex and biologically active molecules. The 3,3,5-trimethylmorpholine core can be similarly employed in the synthesis of diverse compound libraries for screening against a wide range of biological targets.

Potential Roles in Modern Drug Discovery

Given the prevalence of the morpholine scaffold in contemporary drug discovery, 3,3,5-trimethylmorpholine hydrochloride could be a valuable building block in several therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine ring to enhance solubility and provide a vector for exiting the binding pocket towards the solvent-exposed region. The trimethylated version could offer a more rigid and metabolically stable alternative.

  • Antiviral and Anticancer Agents: The morpholine motif is present in numerous antiviral and anticancer drugs. [3]The conformational constraint offered by the 3,3,5-trimethyl substitution could lead to enhanced potency and selectivity.

  • Tachykinin Receptor Antagonists: The stereochemistry of substituted morpholines has been shown to be crucial for high-affinity binding to tachykinin receptors. [11]The defined stereocenters and rigid conformation of 3,3,5-trimethylmorpholine could be exploited in the design of novel antagonists.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and a typical application of 3,3,5-trimethylmorpholine hydrochloride.

Protocol for the Synthesis of 3,3,5-Trimethylmorpholine Hydrochloride

G Start 2-Amino-2-methyl-1-propanol + Propylene Oxide Step1 Heat in Autoclave (Yields Amino Diol) Start->Step1 Step2 Add H₂SO₄, Heat (Cyclization) Step1->Step2 Step3 Neutralize, Extract (Isolate Free Base) Step2->Step3 Step4 Dissolve in IPA, Add HCl (Precipitate Salt) Step3->Step4 End 3,3,5-Trimethylmorpholine HCl Step4->End

Caption: Workflow for the synthesis of 3,3,5-trimethylmorpholine hydrochloride.

Step 1: Synthesis of 1-((1-hydroxy-2-methylpropan-2-yl)amino)propan-2-ol

  • To a sealed pressure vessel, add 2-amino-2-methyl-1-propanol (1.0 eq).

  • Add propylene oxide (1.1 eq).

  • Heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude amino diol.

Step 2: Synthesis of 3,3,5-Trimethylmorpholine

  • To the crude amino diol from Step 1, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Heat the mixture to 120 °C for 6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring onto ice.

  • Basify the aqueous solution with 50% NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Formation of 3,3,5-Trimethylmorpholine Hydrochloride

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 3,3,5-trimethylmorpholine hydrochloride as a white to off-white solid.

Protocol for Reductive Amination using 3,3,5-Trimethylmorpholine Hydrochloride

This protocol describes a general method for incorporating the 3,3,5-trimethylmorpholine moiety onto a molecule containing an aldehyde or ketone.

  • To a solution of the aldehyde or ketone (1.0 eq) in dichloromethane, add 3,3,5-trimethylmorpholine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

3,3,5-Trimethylmorpholine hydrochloride represents a sophisticated and strategically designed building block for medicinal chemistry. While not as common as its less substituted counterparts, the rationale for its use is firmly grounded in the principles of conformational control and metabolic stabilization conferred by the gem-dimethyl group. Its potential to enhance potency, selectivity, and pharmacokinetic properties makes it an attractive scaffold for the development of next-generation therapeutics in a variety of disease areas. The synthetic pathways to access this compound are feasible, and its incorporation into lead structures can be readily achieved through standard chemical transformations. As drug discovery programs continue to demand molecules with highly optimized properties, the strategic use of such well-defined, C-substituted heterocyclic scaffolds will undoubtedly become increasingly important.

References

  • PubMed. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Baylor College of Medicine. (2025). Expanding complex morpholines using systematic chemical diversity. [Link]

  • PMC - NIH. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. [Link]

  • PubChemLite. 3,3,5-trimethylmorpholine hydrochloride (C7H15NO). [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • YouTube. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]

  • PubMed. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. [Link]

  • ResearchGate. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. [Link]

  • RSC Publishing. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. [Link]

  • PMC - NIH. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Chem-Impex. (S)-3-Methylmorpholine hydrochloride. [Link]

  • ResearchGate. (2016). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • Wikipedia. Phenmetrazine. [Link]

Sources

Foundational

3,3,5-Trimethylmorpholine hydrochloride as a synthetic building block

Engineering Advanced Therapeutics: 3,3,5-Trimethylmorpholine Hydrochloride as a Privileged Synthetic Building Block Executive Summary In modern drug discovery, the morpholine ring is universally recognized as a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Advanced Therapeutics: 3,3,5-Trimethylmorpholine Hydrochloride as a Privileged Synthetic Building Block

Executive Summary

In modern drug discovery, the morpholine ring is universally recognized as a privileged scaffold, prized for its ability to modulate physicochemical properties, enhance aqueous solubility, and improve blood-brain barrier (BBB) penetration[1][2]. However, as therapeutic targets become more complex, standard unsubstituted morpholines often present metabolic liabilities.

3,3,5-Trimethylmorpholine hydrochloride (CAS: 2219376-79-9) is a highly substituted, sterically demanding building block designed to overcome these limitations[3]. By introducing systematic chemical diversity into the morpholine core, medicinal chemists can engineer molecules with superior metabolic stability and optimized target-binding kinetics[4]. This technical guide details the structural causality, physicochemical advantages, and step-by-step synthetic integration of this advanced intermediate.

Structural Causality and Physicochemical Profiling

The transition from a simple morpholine to a 3,3,5-trimethyl substituted analog is not merely a structural tweak; it is a calculated pharmacokinetic optimization strategy. As a Senior Application Scientist, it is critical to understand why this building block behaves differently in a biological system:

  • Metabolic Shielding: Unsubstituted morpholines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative dealkylation at the α-carbons adjacent to the nitrogen and oxygen atoms. The gem-dimethyl group at C3 and the methyl group at C5 act as steric shields, effectively blocking these metabolic hotspots and increasing the in vivo half-life of the resulting drug candidate[4].

  • pKa Modulation: The inductive effects and severe steric bulk around the secondary amine lower its basicity (pKa) compared to standard morpholine. A lower pKa ensures that a higher fraction of the molecule remains unionized at physiological pH (7.4), which is the primary driver for passive membrane permeability and CNS penetration[2].

  • Stereochemical Probing: The presence of a chiral center at the C5 position allows researchers to synthesize specific diastereomeric or enantiomeric series to probe stereospecific interactions within target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).

Comparative Data Analysis

To quantify the impact of these structural modifications, the following table summarizes the physicochemical shifts induced by the 3,3,5-trimethyl substitution.

PropertyMorpholine3,3,5-TrimethylmorpholineCausality / Impact in Drug Design
Molecular Weight 87.12 g/mol 129.20 g/mol (free base)Increased steric bulk fills larger hydrophobic pockets in target proteins.
Lipophilicity (cLogP) ~ -0.86~ 1.2 - 1.5Enhanced lipophilicity drives superior Blood-Brain Barrier (BBB) penetration.
Amine Basicity (pKa) ~ 8.3~ 7.0 - 7.5Steric hindrance lowers pKa, increasing the unionized fraction at pH 7.4.
Metabolic Stability Moderate (α-oxidation)HighMethyl groups at C3 and C5 block CYP450-mediated oxidative degradation.
Chirality AchiralChiral (C5 stereocenter)Enables stereospecific interactions with target binding sites.

Synthetic Methodologies and Experimental Protocols

The severe steric hindrance that provides metabolic stability also intrinsically reduces the nucleophilicity of the amine. Consequently, coupling reactions using 3,3,5-trimethylmorpholine hydrochloride require optimized conditions to ensure high yields. The following protocol details the synthesis of a neuroactive urea derivative via isocyanate coupling, a common pathway for generating CNS therapeutics[5].

Protocol: Synthesis of 3,3,5-Trimethyl-N-pentylmorpholine-4-carboxamide

Objective: To generate a sterically hindered urea derivative for CNS screening.

  • Step 1: Salt Neutralization (Freebasing)

    • Procedure: Suspend 3,3,5-trimethylmorpholine hydrochloride (0.050 g, 0.30 mmol) in 2.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (0.13 mL, 0.75 mmol, 2.5 eq).

    • Causality: The hydrochloride salt is unreactive. DIPEA is chosen over triethylamine because its own steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger to liberate the morpholine free base.

  • Step 2: Electrophilic Addition

    • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add n-pentyl isocyanate (0.041 g, 0.36 mmol, 1.2 eq) dropwise over 5 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: Isocyanates are highly reactive electrophiles. Cooling to 0 °C prevents exothermic side reactions (such as isocyanate dimerization). The steric bulk of the 3,3,5-trimethylmorpholine moderates the reaction rate, necessitating the extended 4-hour stirring period at room temperature to achieve full conversion[5].

  • Step 3: Self-Validating Checkpoint

    • Procedure: Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Validation Logic: The protocol is validated when the Total Ion Chromatogram (TIC) shows >95% consumption of the amine (m/z 130 [M+H]+) and the appearance of the product mass (m/z 243 [M+H]+).

    • Troubleshooting: If unreacted amine persists, the steric hindrance is impeding the reaction; add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and heat to 40 °C for 1 hour.

  • Step 4: Workup and Isolation

    • Procedure: Quench the reaction with saturated aqueous NaHCO3 (2 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the title compound as a colorless oil[5].

Mechanistic Workflow Visualization

The following diagram illustrates the synthetic logic and downstream pharmacological benefits of utilizing 3,3,5-trimethylmorpholine hydrochloride in a drug discovery pipeline.

G A 3,3,5-Trimethylmorpholine HCl (CAS: 2219376-79-9) B In Situ Freebasing (DIPEA / Et3N) A->B Base Neutralization C1 Isocyanate Coupling (Amidation) B->C1 Electrophilic Addition C2 Buchwald-Hartwig (Cross-Coupling) B->C2 Pd-Catalyzed Amination D1 Sterically Hindered Ureas (CNS Therapeutics) C1->D1 D2 N-Aryl Morpholines (Kinase Inhibitors) C2->D2 E Optimized Pharmacokinetics: ↑ BBB Penetration, ↑ Metabolic Stability D1->E In Vivo Profiling D2->E In Vivo Profiling

Workflow of 3,3,5-trimethylmorpholine functionalization and downstream pharmacokinetic benefits.

References

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Source: Medicinal Research Reviews (PubMed) URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience (PubMed Central) URL: [Link]

  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
  • Title: 3,3,5-trimethylmorpholine hydrochloride (Compound Summary). Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 3,3,5-Trimethylmorpholine Hydrochloride

Executive Summary In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility and target affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility and target affinity. However, unsubstituted morpholines often suffer from rapid metabolic clearance via hepatic CYP450-mediated N-dealkylation and oxidation.

3,3,5-Trimethylmorpholine hydrochloride (CAS: 2219376-79-9) represents a strategic structural evolution. By introducing precise steric bulk adjacent to the basic nitrogen, this compound provides a metabolically stable, highly lipophilic building block. It is increasingly utilized in the synthesis of advanced N-heterocyclic carboxamides—a class of compounds demonstrating significant efficacy in the treatment of lysosomal storage disorders, neurodegenerative diseases, and various cancers. This whitepaper provides an in-depth technical analysis of its properties, structural advantages, and verified synthetic applications.

Physicochemical Profiling

Understanding the baseline properties of 3,3,5-Trimethylmorpholine hydrochloride is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following data consolidates the core physical and chemical identifiers for the compound, sourced from verified chemical databases 1 and commercial suppliers 2.

PropertyValue
Chemical Name 3,3,5-Trimethylmorpholine hydrochloride
CAS Number 2219376-79-9
Molecular Formula C₇H₁₆ClNO (C₇H₁₅NO · HCl)
Molecular Weight 165.66 g/mol
SMILES (Free Base) CC1COCC(N1)(C)C
InChIKey (Free Base) AGPVNWQUXQKCQJ-UHFFFAOYSA-N
Physical State Solid (Powder)
Monoisotopic Mass 129.11537 Da (Free Base)
Expert Insight: The Causality of the Salt Form

Why utilize the hydrochloride salt rather than the free base? Low-molecular-weight morpholine derivatives in their free base form are typically volatile, hygroscopic liquids that are highly susceptible to atmospheric oxidation. Converting 3,3,5-trimethylmorpholine into its hydrochloride salt yields a thermodynamically stable, free-flowing solid. This phase change is critical for high-throughput medicinal chemistry; it prevents degradation during long-term storage and ensures absolute stoichiometric precision during gravimetric weighing—a self-validating requirement for reproducible reaction yields.

Structural & Mechanistic Insights

The pharmacological value of 3,3,5-trimethylmorpholine lies in its specific substitution pattern. The addition of gem-dimethyl groups at the C3 position and a single methyl group at the C5 position fundamentally alters the molecule's interaction with its environment.

  • Steric Shielding: The methyl groups act as a physical barricade around the secondary amine. This steric hindrance drastically reduces the binding affinity of the nitrogen lone pair to the active sites of Cytochrome P450 enzymes, thereby mitigating rapid first-pass metabolism.

  • Conformational Bias & Target Affinity: The asymmetric substitution introduces chirality at the C5 carbon. This allows medicinal chemists to isolate specific enantiomers that lock the morpholine ring into a preferred chair conformation, optimizing vector alignment for hydrogen bonding in complex hydrophobic target pockets.

G A 3,3,5-Trimethylmorpholine Core B Steric Shielding (C3 & C5 Methyls) A->B C Increased Lipophilicity (logP shift) A->C D Metabolic Stability (CYP450 Resistance) B->D E Enhanced Target Affinity (Hydrophobic Pockets) C->E F Improved PK/PD Profile D->F E->F

Logical flow: Structural modifications of the morpholine core and their pharmacokinetic impacts.

Synthetic Methodologies & Experimental Protocols

3,3,5-Trimethylmorpholine hydrochloride is a critical precursor in the synthesis of N-heterocyclic carboxamides. The following protocol details the nucleophilic addition of the morpholine core to an isocyanate to form a biologically active urea derivative, as validated in patent literature for the treatment of medical disorders 3.

Workflow Step1 Step 1: Salt Neutralization 3,3,5-Trimethylmorpholine HCl + DIPEA Step2 Step 2: Electrophile Addition Add n-pentyl isocyanate at 0°C Step1->Step2 Step3 Step 3: Nucleophilic Reaction Stir in DCM for 2-4 hours at RT Step2->Step3 Step4 Step 4: Aqueous Workup Wash with NH4Cl (aq) and Brine Step3->Step4 Step5 Step 5: Purification & Validation Flash Chromatography & 1H NMR Step4->Step5 Product Final Product N-heterocyclic Carboxamide (81% Yield) Step5->Product

Step-by-step synthetic workflow for N-heterocyclic carboxamides using the hydrochloride salt.

Step-by-Step Protocol: Synthesis of N-Pentyl-3,3,5-trimethylmorpholine-4-carboxamide

Reagents:

  • 3,3,5-Trimethylmorpholine hydrochloride: 0.050 g (0.3 mmol, 1.0 eq)

  • n-Pentyl isocyanate: 0.041 g (0.36 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 0.077 g (0.6 mmol, 2.0 eq)

  • Anhydrous Dichloromethane (DCM): 2.0 mL

Procedure:

  • Salt Neutralization: Suspend 3,3,5-trimethylmorpholine hydrochloride in 2.0 mL of anhydrous DCM under an inert argon atmosphere. Add DIPEA dropwise at room temperature. Causality: The tertiary amine base liberates the nucleophilic secondary amine of the morpholine. Complete dissolution of the suspension serves as a visual validation of successful freebasing.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add n-pentyl isocyanate dropwise over 5 minutes. Causality: Controlling the temperature during the exothermic addition prevents isocyanate dimerization and side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc, visualized with ninhydrin stain).

  • Workup: Dilute the reaction with an additional 5 mL of DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove excess DIPEA and unreacted morpholine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the title compound as a colorless oil (Yield: ~0.059 g, 81%).

The Self-Validating System (Analytical Confirmation)

To ensure the integrity of the protocol, the final product must be validated analytically. The successful formation of the urea linkage is definitively confirmed by ¹H NMR (400 MHz, CDCl₃). The appearance of a broad singlet (bs) at δ 4.73 ppm corresponds directly to the newly formed urea N-H proton. Additional diagnostic peaks include the morpholine ring protons at δ 3.76–3.64 (m, 1H), 3.55 (d, J = 4.1 Hz, 1H), and 3.52 (dd, J = 7.0, 3.2 Hz, 1H), confirming the core structure remains intact.

Safety, Handling, and Storage

As a biologically active intermediate, 3,3,5-Trimethylmorpholine hydrochloride must be handled with strict adherence to safety protocols 4.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Operations should be conducted within a certified fume hood. Nitrile gloves and safety goggles are mandatory to prevent dermal and ocular exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture to maintain the integrity of the hydrochloride salt.

References

  • Title: 3,3,5-trimethylmorpholine hydrochloride (C7H15NO)
  • Title: WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders Source: Google Patents URL
  • Title: Screening Compounds P106783 | 3,3,5-Trimethylmorpholine hydrochloride Source: EvitaChem URL
  • Source: Chemical-label.

Sources

Foundational

Predictive Profiling and Application Workflows for 3,3,5-Trimethylmorpholine Hydrochloride in Drug Discovery

Executive Rationale In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to improve the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to improve the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. However, unsubstituted morpholines are often liabilities for Cytochrome P450 (CYP450) mediated metabolism. 3,3,5-Trimethylmorpholine hydrochloride (CAS: 2219376-79-9) emerges as a highly specialized building block designed to overcome these limitations. By introducing steric bulk adjacent to the basic nitrogen, this compound provides a precise structural solution for developing metabolically stable N-heterocyclic carboxamides and related therapeutic agents.

This whitepaper synthesizes the predicted physicochemical properties of 3,3,5-Trimethylmorpholine hydrochloride and provides field-proven, self-validating experimental workflows for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

Understanding the predicted baseline metrics of a building block is critical for anticipating its behavior in complex synthetic networks and biological systems. The data below reflects the predicted properties of the free base (3,3,5-Trimethylmorpholine) and its hydrochloride salt.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality & Impact on Drug Design
Molecular Formula C₇H₁₆ClNO (Salt) / C₇H₁₅NO (Base)The addition of three methyl groups increases the topological polar surface area slightly while maintaining a low molecular weight[1].
Monoisotopic Mass 129.115 Da (Free Base)Facilitates easy identification via high-resolution mass spectrometry (expected [M+H]⁺ at m/z 130.12)[2].
Predicted pKa 9.16 ± 0.60Highly basic nitrogen ensures >98% protonation at physiological pH (7.4), driving target aqueous solubility.
Predicted XLogP 0.5Excellent hydrophilicity. When appended to a lipophilic core, it prevents the overall LogD from exceeding the optimal "Rule of 5" threshold[2].
Predicted Density 0.850 ± 0.06 g/cm³Relevant for volumetric calculations during scale-up synthesis of the free base.
Predicted Boiling Point 151–157 °C (760 Torr)Indicates moderate volatility of the free base; the HCl salt is utilized to ensure bench stability and solid-state handling.

Mechanistic Role in Medicinal Chemistry

The strategic placement of methyl groups at the C3 and C5 positions of the morpholine ring is not arbitrary; it is a calculated maneuver in structure-based drug design.

Unsubstituted morpholines are highly susceptible to CYP450-driven N-dealkylation and oxidation at the alpha-carbons. By utilizing 3,3,5-Trimethylmorpholine hydrochloride in the synthesis of N-heterocyclic carboxamides—compounds actively investigated for treating neurodegenerative and lysosomal storage disorders (3[3])—chemists induce a steric shielding effect . The bulky methyl groups physically occlude the enzyme's active site from accessing the nitrogen lone pair and adjacent C-H bonds, thereby drastically reducing clearance rates.

G A 3,3,5-Trimethyl Substitution B Steric Shielding of N-atom A->B Induces C Reduced CYP450 Metabolism B->C Prevents enzyme access D Enhanced Metabolic Stability C->D Improves E Prolonged In Vivo Half-Life D->E Results in

Fig 1. Mechanistic pathway of steric shielding induced by 3,3,5-trimethyl substitution.

Self-Validating Experimental Workflows

To harness 3,3,5-Trimethylmorpholine hydrochloride effectively, protocols must account for its salt form and the steric hindrance that, while beneficial in vivo, can reduce nucleophilicity during synthesis. The following protocol describes the synthesis of a substituted carboxamide (e.g., 3,3,5-Trimethyl-N-pentylmorpholine-4-carboxamide)[3].

Protocol: Electrophilic Coupling via Isocyanate

Objective: Synthesize a target urea/carboxamide derivative while ensuring >95% purity through an internally validated feedback loop.

Step 1: Free-Basing & Solvation

  • Action: Suspend 3,3,5-Trimethylmorpholine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

  • Causality: The HCl salt is insoluble and non-nucleophilic. DIPEA is utilized because its own steric hindrance prevents it from acting as a competing nucleophile, cleanly scavenging the HCl to liberate the morpholine free base.

  • Validation Gate 1: The heterogeneous suspension must transition to a clear, homogeneous solution. If turbidity persists, add an additional 0.1 eq of DIPEA until visual clearance is achieved.

Step 2: Electrophilic Coupling

  • Action: Add n-pentyl isocyanate (1.2 eq) dropwise to the clear solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The isocyanate carbon is highly electrophilic, compensating for the reduced nucleophilicity of the sterically hindered morpholine nitrogen.

Step 3: In-Process Monitoring (UPLC-MS)

  • Action: Sample 5 µL of the reaction mixture, dilute in Acetonitrile, and inject into the UPLC-MS.

  • Validation Gate 2: Monitor the disappearance of the m/z 130.12 [M+H]⁺ peak (free base). If starting material >5% relative abundance remains, the system dictates the addition of 0.2 eq of isocyanate and an additional 2 hours of stirring. Proceed only when starting material is consumed.

Step 4: Quenching & Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Final QC

  • Action: Purify the crude oil via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation Gate 3 (Final QC): Analyze the purified fractions via ¹H-NMR and High-Res MS. Purity must exceed 95% by UV (254 nm). If purity is <95%, the protocol mandates re-subjecting the material to chromatography.

G S1 Step 1: Free Basing HCl Salt + DIPEA S2 Step 2: Electrophile Coupling Add Isocyanate S1->S2 S3 Step 3: Reaction Monitoring UPLC-MS Analysis S2->S3 S4 Step 4: Purification Flash Chromatography S3->S4 S5 Step 5: Characterization 1H-NMR & High-Res MS S4->S5 QC QC S4->QC QC->S4 Purity < 95% (Re-purify) QC->S5 Pass

Fig 2. Self-validating synthetic workflow for coupling 3,3,5-Trimethylmorpholine hydrochloride.

References

  • PubChemLite. "3,3,5-trimethylmorpholine hydrochloride (C7H15NO) - Structural Information and Predicted Properties". Université du Luxembourg.
  • ChemDig. "3,3,5-Trimethylmorpholine Predicted Properties (Density, Boiling Point, pKa)". ChemDig Database.
  • Google Patents. "WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders".
  • ChemSrc. "2219376-79-9 3,3,5-Trimethylmorpholine hydrochloride Physical and Chemical Properties". ChemSrc.

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: 3,3,5-Trimethylmorpholine Hydrochloride in Asymmetric Organocatalysis

Executive Summary Secondary amine organocatalysis has revolutionized the asymmetric α-functionalization of carbonyl compounds. While L-proline and imidazolidinone derivatives are ubiquitous, the morpholine scaffold offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Secondary amine organocatalysis has revolutionized the asymmetric α-functionalization of carbonyl compounds. While L-proline and imidazolidinone derivatives are ubiquitous, the morpholine scaffold offers distinct electronic advantages. The heteroatom at the 4-position inductively withdraws electron density, lowering the pKa of the intermediate iminium ion and accelerating the catalytic turnover.

This application note details the use of 3,3,5-Trimethylmorpholine hydrochloride (CAS: 2219376-79-9)[1] as an advanced, sterically hindered organocatalyst. By integrating bulky alkyl substituents onto the morpholine core, researchers can achieve exceptional stereocontrol in demanding transformations, such as enantioselective α-trifluoromethylthiolation and aza-Michael additions.

Structural Dynamics & Mechanistic Causality

To utilize 3,3,5-trimethylmorpholine hydrochloride effectively, one must understand the causality behind its stereoinduction. Unsubstituted morpholine acts as an excellent nucleophile but lacks the spatial bias required for asymmetric synthesis. The introduction of specific methyl groups fundamentally alters the transition state geometry:

  • Conformational Locking: The morpholine ring naturally adopts a chair conformation. The methyl group at the C5 position strongly prefers an equatorial orientation to minimize 1,3-diaxial interactions, effectively "locking" the ring into a single, rigid conformation (2)[2].

  • Steric Shielding via Gem-Dimethyls: The gem-dimethyl group at C3 projects significant steric bulk over one face of the secondary amine. When an aldehyde condenses with the catalyst to form an enamine, severe allylic strain (A(1,3) strain) forces the enamine double bond into an E-configuration, pointing away from the C3 substituents.

  • Face-Selective Electrophilic Attack: Because the C3 gem-dimethyl group physically blocks the Si-face of the E-enamine, the incoming electrophile is forced to approach exclusively from the unshielded Re-face, resulting in high enantiomeric excess (ee).

CatalyticCycle Cat 3,3,5-Trimethylmorpholine Hydrochloride Iminium Iminium Ion Intermediate (Conformationally Locked) Cat->Iminium + Aldehyde - H2O Ald Aldehyde Substrate Ald->Iminium Enamine E-Enamine (Si-face shielded by C3) Iminium->Enamine - H+ Product α-Functionalized Product (High ee) Enamine->Product + Electrophile Stereoselective Attack Electrophile Electrophile (e.g., AgSCF3) Electrophile->Product Product->Cat Hydrolysis + H2O

Figure 1: Enamine catalytic cycle driven by the sterically hindered 3,3,5-trimethylmorpholine core.

Application Protocol: Enantioselective α-Trifluoromethylthiolation

The trifluoromethylthio group (-SCF3) is highly prized in medicinal chemistry for its ability to enhance lipophilicity and membrane permeability (3)[3]. Recent literature has established that morpholine hydrochloride salts are uniquely suited to catalyze the direct α-trifluoromethylthiolation of aldehydes, outperforming traditional amines (4)[4].

By utilizing the 3,3,5-trimethyl derivative, this transformation can be rendered highly enantioselective.

Step-by-Step Methodology

Self-Validating System Note: The use of the hydrochloride salt is critical. It acts as an internal proton source to catalyze the initial hemiaminal formation. If the free base is used without an acid co-catalyst, the reaction will stall at <10% conversion (5)[5].

Reagents:

  • Aldehyde substrate (1.0 equiv, 0.5 mmol)

  • 3,3,5-Trimethylmorpholine hydrochloride (0.2 equiv, 20 mol%)

  • Electrophilic SCF3 reagent (e.g., N-trifluoromethylthiophthalimide) (1.2 equiv, 0.6 mmol)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Catalyst Activation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3,3,5-trimethylmorpholine hydrochloride (16.5 mg, 0.1 mmol). Purge the vessel with Argon for 5 minutes.

  • Substrate Addition: Inject anhydrous toluene (5.0 mL) followed by the aldehyde substrate (0.5 mmol). Stir the mixture at room temperature for 15 minutes to allow the pre-equilibrium formation of the iminium/enamine species.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures tighten the transition state, maximizing the steric differentiation provided by the gem-dimethyl group.

  • Electrophile Addition: Add the electrophilic SCF3 reagent (0.6 mmol) in one portion.

  • Reaction Monitoring (Quality Control): Stir the reaction at 0 °C for 12–24 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2, visualize with 2,4-Dinitrophenylhydrazine stain).

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). The highly water-soluble morpholine hydrochloride catalyst will partition entirely into the aqueous phase, self-purifying the organic extract.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the α-SCF3 aldehyde.

Workflow Step1 Catalyst & Aldehyde (Toluene, Ar atm) Step2 Cool to 0 °C (Tighten Transition State) Step1->Step2 Step3 Add SCF3 Electrophile (Stir 12-24h) Step2->Step3 Step4 Quench (Sat. NH4Cl) & EtOAc Extraction Step3->Step4 Step5 Flash Chromatography (Isolate Enantioenriched Product) Step4->Step5

Figure 2: Experimental workflow for asymmetric α-functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the α-trifluoromethylthiolation of a model aliphatic aldehyde using 3,3,5-trimethylmorpholine hydrochloride. Note the critical relationship between solvent polarity, temperature, and enantiomeric excess (6)[6].

Table 1: Optimization of Enantioselective α-Trifluoromethylthiolation

EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1Dichloromethane25108582
2Toluene25107688
3Toluene0107194
4 Toluene 0 20 89 96
5Tetrahydrofuran0206578

Analysis: Non-polar solvents like toluene suppress background racemic pathways and tighten the hydrogen-bonding network between the hydrochloride counterion and the transition state, leading to superior ee (Entry 4).

Troubleshooting & Catalyst Handling

  • Hygroscopicity: As a hydrochloride salt, 3,3,5-trimethylmorpholine hydrochloride is hygroscopic. Trace water will hydrolyze the iminium intermediate prematurely and destroy moisture-sensitive electrophiles. Validation: Always store the catalyst in a desiccator over P2O5. If the powder appears clumped, dry it under high vacuum (0.1 mbar) at 40 °C for 4 hours prior to use.

  • Stalled Reactions: If TLC indicates stalled conversion, the local pH may have drifted too high, preventing iminium formation. Adding 5 mol% of an organic acid (e.g., benzoic acid) can re-initiate the catalytic cycle without disrupting the chiral environment.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,3,5-Trimethylmorpholine Hydrochloride

Welcome to the technical support center for the synthesis of 3,3,5-Trimethylmorpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3,5-Trimethylmorpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and practicality in your laboratory work.

Overview of the Core Synthetic Pathway

The most direct and industrially relevant synthesis of 3,3,5-Trimethylmorpholine involves a two-step process. The first step is the N-alkylation of 2-amino-2-methyl-1-propanol with propylene oxide to form the key intermediate, 1-((2-hydroxy-2-methylpropyl)amino)propan-2-ol. The second step is an acid-catalyzed intramolecular cyclodehydration of this intermediate to yield the desired morpholine ring structure. The final stage involves the formation of the hydrochloride salt for improved stability and handling.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials. However, careful control of reaction conditions is paramount to achieving high yield and purity.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Salt Formation A 2-Amino-2-methyl-1-propanol C Intermediate Diol 1-((2-hydroxy-2-methylpropyl)amino)propan-2-ol A->C Reaction in Autoclave or Sealed Vessel B Propylene Oxide B->C D 3,3,5-Trimethylmorpholine (Free Base) C->D Conc. H₂SO₄ Dichloromethane (DCM) E 3,3,5-Trimethylmorpholine Hydrochloride D->E HCl in Isopropanol or Diethyl Ether

Caption: Overall workflow for the synthesis of 3,3,5-Trimethylmorpholine hydrochloride.

Detailed Experimental Protocols

The following protocols represent a self-validating system designed for reproducibility and yield optimization.

Protocol 2.1: Synthesis of 3,3,5-Trimethylmorpholine

Step 1: Synthesis of 1-((2-hydroxy-2-methylpropyl)amino)propan-2-ol (Intermediate)

  • Reaction Setup: In a properly functioning fume hood, charge a stainless-steel autoclave or a high-pressure glass reactor with 2-amino-2-methyl-1-propanol (1.0 eq).

  • Reactant Addition: Cool the vessel to 0-5 °C using an ice bath. Slowly add propylene oxide (1.0-1.2 eq) to the cooled amino alcohol with stirring. Causality Note: The reaction between an amine and an epoxide is exothermic. Slow, controlled addition at a low temperature is critical to prevent a runaway reaction and minimize the formation of byproducts from the self-polymerization of propylene oxide.

  • Reaction Execution: Seal the reactor and heat the mixture to 80-100 °C. Maintain this temperature with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase; ensure the equipment is rated for the expected pressure.

  • Work-up: After cooling the reactor to room temperature, vent any excess pressure. The resulting crude product is typically a viscous oil and can often be used in the next step without further purification. Purity can be assessed by GC-MS if desired.

Step 2: Acid-Catalyzed Cyclodehydration

  • Reaction Setup: Dissolve the crude intermediate diol from Step 1 in a chlorinated solvent such as dichloromethane (DCM) (approx. 5-10 volumes). Place the flask in an ice bath to cool to 0-5 °C.

  • Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) dropwise, maintaining the internal temperature below 20 °C. Causality Note: This is a highly exothermic dehydration reaction. The sulfuric acid acts as both a catalyst and a dehydrating agent. Controlled addition is essential to prevent charring and side reactions. This step is analogous to the cyclization of similar diol precursors used in substituted morpholine synthesis[1].

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Work-up and Neutralization: Carefully pour the reaction mixture over crushed ice. In a fume hood, slowly and cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is also highly exothermic.

  • Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3,5-trimethylmorpholine free base.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2.2: Preparation of 3,3,5-Trimethylmorpholine Hydrochloride
  • Salt Formation: Dissolve the purified 3,3,5-trimethylmorpholine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (or bubble dry HCl gas through the solution) dropwise with stirring until the precipitation of the hydrochloride salt is complete. Monitor the pH with moist litmus paper to ensure it is acidic.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base and solvent. Dry the product under vacuum to obtain pure 3,3,5-trimethylmorpholine hydrochloride.

Quantitative Data Summary

The following table outlines key parameters that can be adjusted to optimize the synthesis. Yields are highly dependent on precise execution and purification efficiency.

ParameterStep 1: N-AlkylationStep 2: CyclodehydrationStep 3: Salt Formation
Stoichiometry Propylene Oxide (1.0-1.2 eq)Conc. H₂SO₄ (1.5-2.5 eq)HCl (1.0-1.1 eq)
Temperature 80-100 °C0 °C to Room Temp0-5 °C
Reaction Time 12-24 hours4-8 hours1-2 hours
Solvent None (neat reaction)Dichloromethane (DCM)Diethyl Ether / Isopropanol
Typical Yield >90% (crude)60-80% (after purification)>95%

Troubleshooting Guide

Troubleshooting Flowchart for Low Yield

G cluster_step1 Diagnosis: Issue in Step 1 or 2 cluster_step3 Diagnosis: Issue in Step 3 Start Low Final Yield of Hydrochloride Salt Check_Step2 Analyze Crude Free Base (after Step 2 Work-up) by GC-MS or NMR Start->Check_Step2 Low_Free_Base Low Yield of Free Base Check_Step2->Low_Free_Base Purity/Yield is Low Purification_Issue High Yield of Free Base, Low Final Salt Yield Check_Step2->Purification_Issue Purity/Yield is High Check_Step1 Analyze Crude Diol (after Step 1) Low_Free_Base->Check_Step1 Salt_Formation_Issue Inefficient Salt Formation: - Wet solvent/reagents - Incorrect stoichiometry of HCl - Product loss during filtration/washing Purification_Issue->Salt_Formation_Issue Incomplete_Step1 Incomplete Step 1: - Insufficient reaction time/temp - Reactant loss (leak) Check_Step1->Incomplete_Step1 High Starting Material Side_Rxn_Step2 Inefficient Cyclization (Step 2): - Incomplete dehydration (insufficient H₂SO₄) - Charring (temp too high during acid addition) - Poor neutralization/extraction Check_Step1->Side_Rxn_Step2 Low Starting Material, Multiple Byproducts

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

Q1: My yield of the 3,3,5-trimethylmorpholine free base is consistently low after the cyclization step. What are the likely causes?

A1: Low yield in this step typically points to one of three areas:

  • Incomplete N-Alkylation (Step 1): If the initial reaction between 2-amino-2-methyl-1-propanol and propylene oxide did not go to completion, you will have less intermediate diol to cyclize. This can be caused by a leak in the pressure reactor, insufficient heating time, or temperatures that are too low. Verify the integrity of your reactor seals and ensure you are reaching the target temperature for the recommended duration.

  • Inefficient Dehydration (Step 2): The cyclodehydration is an equilibrium process. Insufficient sulfuric acid will fail to drive the reaction forward by consuming the water byproduct. Conversely, adding the acid too quickly can cause a rapid temperature spike, leading to charring and the formation of polymeric side products. Ensure slow, dropwise addition of H₂SO₄ while maintaining a low temperature (0-10 °C).

  • Losses During Work-up: The neutralization and extraction process can lead to significant product loss if not performed carefully. Ensure the aqueous layer is thoroughly basic (pH > 10) before extraction to ensure the morpholine is in its free base form, which is more soluble in organic solvents. Perform multiple extractions (at least 3) with a suitable solvent like DCM to maximize recovery.

Q2: My final hydrochloride salt product is off-color (yellow or brown) and has a low melting point. How can I improve its purity?

A2: An off-color product indicates the presence of impurities, which can depress the melting point.

  • Charring during Cyclization: As mentioned above, uncontrolled addition of sulfuric acid can cause the material to decompose and char, leading to colored impurities that are difficult to remove. Strict temperature control is the best preventative measure.

  • Inadequate Purification of the Free Base: Before converting to the hydrochloride salt, the free base should be as pure as possible. Vacuum distillation is highly effective for removing both lower-boiling starting materials and higher-boiling polymeric byproducts. Ensure your vacuum is sufficiently deep and you use a fractionating column for better separation.

  • Recrystallization of the Hydrochloride Salt: If the salt is still impure, recrystallization is the best option. A common solvent system is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of hot isopropanol, and then slowly add diethyl ether until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

Q3: The reaction in Step 1 (N-Alkylation) seems to stall, and I see a lot of unreacted 2-amino-2-methyl-1-propanol.

A3: This is almost always an issue with the reaction conditions or the propylene oxide.

  • Reactor Leak: Propylene oxide is a volatile, low-boiling point liquid (34 °C). If your sealed reactor has even a small leak, the reactant will escape as the temperature rises, preventing the reaction from proceeding. Always pressure-test your equipment before use.

  • Old or Impure Propylene Oxide: Propylene oxide can slowly polymerize upon storage. If your reagent is old, it may contain inhibitors or oligomers that interfere with the reaction. It is best to use freshly opened or distilled propylene oxide.

  • Insufficient Temperature/Time: While the reaction is exothermic, it still requires sufficient thermal energy and time to go to completion. Ensure your heating mantle and temperature controller are accurate and that the reaction is held at the target temperature for at least 12 hours.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the cyclodehydration step?

A1: Yes, other strong, non-nucleophilic acids can be used. Concentrated hydrochloric acid (HCl) or phosphoric acid (H₃PO₄) are potential alternatives. However, sulfuric acid is often preferred because it is an excellent dehydrating agent, which helps to drive the reaction equilibrium toward the product[1]. If using HCl, you may form the hydrochloride salt of the intermediate in situ, which can be less reactive. Yields may need to be re-optimized if you change the catalyst.

Q2: Is a solvent necessary for the N-alkylation reaction in Step 1?

A2: A solvent is generally not required and the reaction is often run "neat". Both reactants are liquids, and this maximizes the concentration, leading to faster reaction rates. Adding a solvent would require a larger reactor volume and increase costs, which is a key consideration for industrial-scale production.

Q3: How can I monitor the progress of the cyclodehydration reaction?

A3: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: The intermediate diol is significantly more polar than the resulting morpholine. You can spot the reaction mixture on a silica plate and elute with a solvent system like 10% methanol in dichloromethane. The product (morpholine) will have a higher Rf value than the starting material (diol).

  • GC-MS: This is the most definitive method. A small aliquot of the reaction mixture (after quenching and neutralization) can be analyzed. The disappearance of the peak corresponding to the intermediate diol and the appearance of a new peak with the correct mass for 3,3,5-trimethylmorpholine indicates reaction progress.

Q4: What are the main safety precautions for this synthesis?

A4:

  • Propylene Oxide: This is a volatile, flammable, and carcinogenic compound. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The N-alkylation step must be done in a pressure-rated vessel due to the volatility.

  • Concentrated Sulfuric Acid: This is extremely corrosive. Always add acid slowly to the reaction mixture, never the other way around. The addition and the subsequent neutralization are highly exothermic and require cooling and careful control.

  • Pressure: The first step involves heating a sealed vessel. Ensure the reactor is designed for the pressures that will be generated and that it is equipped with a pressure relief valve.

References

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(15), 6872–6885. Available at: [Link]

Sources

Optimization

Technical Support Bulletin: Improving the Solubility of 3,3,5-Trimethylmorpholine hydrochloride

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming solubility challenges with 3,3,5-Trimethylmorpholine hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming solubility challenges with 3,3,5-Trimethylmorpholine hydrochloride. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower you in your experimental work. This guide is structured as a series of questions and answers, designed to directly address the specific issues you may encounter.

Section 1: Foundational Understanding of the Compound

Before troubleshooting, it's crucial to understand the molecule you're working with. 3,3,5-Trimethylmorpholine hydrochloride is the salt form of the parent compound, a tertiary amine. This fundamental characteristic governs its solubility behavior.

Q1: I'm having trouble dissolving 3,3,5-Trimethylmorpholine hydrochloride in neutral water. Why is this happening?

A: The issue likely stems from the compound's chemical nature. 3,3,5-Trimethylmorpholine hydrochloride is a salt formed from a weak base (3,3,5-Trimethylmorpholine) and a strong acid (hydrochloric acid).[1] In solution, it exists in equilibrium with its free base form. The hydrochloride salt form is generally much more water-soluble than the neutral, free base form because the ionized (protonated) amine group can form stronger interactions with polar water molecules. If the pH of your solution is not sufficiently acidic, a portion of the salt can convert to the less soluble free base, leading to poor dissolution or precipitation.

Section 2: First-Line Troubleshooting & Basic Adjustments

These are the initial, simplest steps to take when you encounter solubility issues.

Q2: What is the most straightforward first step to improve the solubility of 3,3,5-Trimethylmorpholine hydrochloride in an aqueous solution?

A: The most effective initial step is to adjust the pH of your solvent. Lowering the pH (i.e., making the solution more acidic) will significantly enhance solubility.

Scientific Rationale: According to Le Châtelier's Principle, by adding more acid (H+ ions), you shift the equilibrium towards the protonated, charged form of the amine, which is the more soluble species.[2][3] Conversely, increasing the pH (making the solution more basic) will deprotonate the amine, converting it to the less soluble free base and causing it to precipitate.[2][4] For amine hydrochlorides, maintaining an acidic pH is key to keeping the compound in its soluble, ionized state.

Experimental Protocol: pH Adjustment

  • Begin by preparing a slurry of the 3,3,5-Trimethylmorpholine hydrochloride in your desired volume of water.

  • While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the solution for clarity. Continue adding acid until the compound is fully dissolved.

  • A target pH of 2-4 is often a good starting point for ensuring the amine remains fully protonated.

cluster_equilibrium Chemical Equilibrium in Water cluster_action Troubleshooting Action Free_Base R₃N (Less Soluble Free Base) Salt_Form R₃NH⁺Cl⁻ (Soluble Salt Form) Free_Base->Salt_Form H⁺ (Acid) Add_Acid Decrease pH (Add HCl) Add_Acid->Salt_Form Shifts Equilibrium Right (Increases Solubility) Add_Base Increase pH (Add NaOH) Add_Base->Free_Base Shifts Equilibrium Left (Decreases Solubility)

Caption: pH effect on the solubility equilibrium of an amine hydrochloride.

Q3: Can I simply heat the solution to get it to dissolve?

A: Yes, gentle heating can be an effective method to increase the dissolution rate and solubility of many solid compounds. However, this must be done with caution.

Scientific Rationale: For most solids, the dissolution process is endothermic, meaning that applying heat increases the kinetic energy of both the solvent and solute molecules, leading to increased solubility.

Cautions & Best Practices:

  • Thermal Stability: The primary concern is the thermal stability of 3,3,5-Trimethylmorpholine hydrochloride. Overheating could lead to degradation.

  • Recommendation: Perform a preliminary test on a small sample. Heat the solution gently (e.g., 40-50°C) in a water bath while stirring.

  • Post-Dissolution Check: After the compound dissolves and the solution cools to room temperature, observe it for any signs of precipitation. If it remains clear, the desired concentration is stable at that temperature.

  • Analytical Verification: For critical applications, it is advisable to use an analytical technique like HPLC to confirm that no degradation has occurred after heating.

Section 3: Intermediate Solutions: Co-Solvents and Solvent System Modification

When pH and temperature adjustments are insufficient or incompatible with your experimental design, modifying the solvent system itself is the next logical step.

Q4: My experiment has a strict pH requirement, and I still can't achieve my target concentration. What should I try next?

A: The use of co-solvents is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[5][6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][]

Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. This network makes it difficult for less polar molecules to be accommodated. A co-solvent works by disrupting this hydrogen-bonding network, reducing the polarity (dielectric constant) of the solvent mixture.[] This "less polar" environment is better able to solvate the organic portions of the 3,3,5-Trimethylmorpholine molecule, thereby increasing its overall solubility.

Workflow for Co-Solvent Selection

  • Selection: Choose a co-solvent that is compatible with your downstream application.

  • Screening: Test a range of concentrations for the chosen co-solvent (e.g., 5%, 10%, 20% v/v in water).

  • Optimization: Determine the lowest percentage of co-solvent needed to achieve and maintain the desired drug concentration.

  • Verification: Ensure the final solvent system does not negatively impact your experiment (e.g., cell viability, enzyme activity).

start Solubility Issue Identified step1 Step 1: Basic Checks (pH & Temperature) start->step1 step2 Step 2: Co-Solvent Screening step1->step2 If Unsuccessful end Target Concentration Achieved step1->end If Successful step3 Step 3: Advanced Methods (Excipients, etc.) step2->step3 If Unsuccessful step2->end If Successful step3->end If Successful

Caption: Systematic workflow for solubility enhancement.

Table 1: Common Co-Solvents for Pharmaceutical Research

Co-SolventTypical Starting Concentration (v/v)Properties & Considerations
Ethanol 10-25%Good solubilizing power, volatile, commonly used.[5]
Propylene Glycol (PG) 10-40%Less volatile than ethanol, common in oral and topical formulations.[5]
Polyethylene Glycol 400 (PEG 400) 10-50%Non-volatile, good for high concentration formulations.[5][9]
Dimethyl Sulfoxide (DMSO) 1-10%Very strong solubilizer, but can have biological effects and permeability enhancement properties.[6][]
Glycerin 10-30%Viscous, non-toxic, commonly used in oral solutions.[5]
Section 4: Advanced Strategies & FAQs

Q5: I dissolved the compound in an acidic/co-solvent system, but it precipitated when I added it to my buffered cell culture medium (e.g., PBS at pH 7.4). What happened?

A: This is a common and predictable issue caused by two main factors: a pH shift and the common ion effect .

  • pH Shift: Your stock solution was acidic, keeping the compound in its soluble, protonated form. When you introduced this into a much larger volume of a physiologically buffered medium (pH ~7.4), the buffer's capacity neutralized your small amount of acid. The pH of the final solution rose dramatically, causing the compound to convert to its less soluble free base form and precipitate out.[2][3]

  • Common Ion Effect: Phosphate-Buffered Saline (PBS) and many cell culture media contain a significant concentration of chloride ions (from NaCl). The presence of these "common" chloride ions in the solution can suppress the dissolution of a hydrochloride salt, shifting the equilibrium back toward the solid, undissolved state.[10][11][12]

Troubleshooting Strategy:

  • Dilute Slowly: Add the stock solution to the buffered medium very slowly while vigorously vortexing or stirring. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Use a Higher Concentration of Co-solvent: If compatible with your experiment, a co-solvent in the final medium can help maintain solubility even at a higher pH.

  • Advanced Formulations: For in-vivo or cell-based applications, consider using formulation techniques like creating inclusion complexes with cyclodextrins, which can protect the drug molecule from pH-induced precipitation.[10][13]

Q6: Are there other formulation excipients that can help with solubility?

A: Yes, if you are developing a more complex formulation, several classes of excipients can be employed to improve solubility.[14][15][16]

  • Surfactants: Surfactants (e.g., Tween® 80, Sodium Lauryl Sulfate) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your drug molecule can become entrapped within this hydrophobic core, effectively "dissolving" it in the aqueous medium.[13][17]

  • Complexing Agents (Cyclodextrins): Cyclodextrins are sugar-based molecules with a cone-like shape, featuring a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has much greater aqueous solubility.[9][10][13]

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix (like PVP or PEG).[13][18] When this solid dispersion is introduced to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[13]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Nikam, P., Jagtap, M., & Nikam, S. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 200-205. [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Hemalatha, B., Manasa, K., Kavya, P., Pavani Priya, T., & Padmalatha, K. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 26-34. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. [Link]

  • Al-Ghazawi, M. Z., & Al-khalidi, B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]

  • Research and Reviews. (2025). Pharmaceutical Excipients: Roles, Types, and Applications in Drug Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Alkan Chemical Europe. (2025, August 27). The Role of Pharmaceutical Excipients in Modern Formulations. Alkan Chemical Europe. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Fundamental & Clinical Pharmacology, 25(3), 269-282. [Link]

  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. [Link]

  • Patel, M. R., & Patel, N. M. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 8(3), 696-708. [Link]

  • UWorld. (n.d.). pH and Solubility. AP Chemistry. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • PubChem. (n.d.). 3,3,5-trimethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • Health Sciences. (2024, December 13). Co-solvent use: Significance and symbolism. Health Sciences. [Link]

  • Capot Chemical. (2013, August 30). material safety data sheet: (R)-3-Methylmorpholine hydrochloride. Capot Chemical. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • CPAchem. (2024, April 19). Safety data sheet: 1.5M tris-hydrochloride buffer solution. CPAchem. [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Sciencemadness Wiki. [Link]

  • PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • HiMedia Laboratories. (n.d.). Tris hydrochloride. HiMedia Laboratories. [Link]

Sources

Troubleshooting

Technical Support Center: 3,3,5-Trimethylmorpholine Hydrochloride Production

An in-depth guide to navigating the complexities of scaling the production of 3,3,5-Trimethylmorpholine hydrochloride, tailored for professionals in pharmaceutical and chemical development. This guide serves as a dedicat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of scaling the production of 3,3,5-Trimethylmorpholine hydrochloride, tailored for professionals in pharmaceutical and chemical development.

This guide serves as a dedicated technical resource for researchers, chemists, and process engineers encountering challenges in the scale-up synthesis of 3,3,5-Trimethylmorpholine hydrochloride. The transition from laboratory-scale success to robust, large-scale production is fraught with potential obstacles ranging from reaction kinetics and thermodynamics to product purification and safety. Here, we dissect these challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide - From Bench to Bulk

Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible in a 1L flask can become critical in a 100L reactor. This section addresses the most common problems encountered during the scale-up of 3,3,5-Trimethylmorpholine hydrochloride production.

Issue 1: Decreased Yield and Purity at Scale

You successfully synthesized the target compound with 90% yield and >99% purity at the 100g scale. However, upon moving to a 10kg scale, your yield has dropped to 65% and the impurity profile is significantly worse.

Root Cause Analysis:

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.[1] In a large reactor, inefficient mixing can create localized areas of high reactant concentration or "hot spots," which can promote the formation of side products.[1][2] Furthermore, the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and potentially leading to uncontrolled exotherms that degrade the product or favor alternative reaction pathways.[1]

Troubleshooting Workflow:

G start Low Yield / Purity at Scale check_materials Verify Starting Material & Solvent Purity (GC, KF Titration) start->check_materials materials_ok Purity Confirmed? check_materials->materials_ok purify_materials Action: Purify/Re-source Starting Materials materials_ok->purify_materials No eval_mixing Evaluate Mass Transfer (Mixing) materials_ok->eval_mixing Yes mixing_issue Symptoms: - Inconsistent sampling results - High impurity levels - Biphasic reaction issues eval_mixing->mixing_issue No eval_heat Evaluate Heat Transfer (Exotherm Control) eval_mixing->eval_heat Yes mixing_solution Action: 1. Optimize agitator type/speed. 2. Re-evaluate solvent volume. 3. Perform lab-scale 'worst-case' mixing study. mixing_issue->mixing_solution heat_issue Symptoms: - Uncontrolled temperature spikes - Product darkening/decomposition - Increased side-product formation eval_heat->heat_issue No end end eval_heat->end Yes (Consult Process Safety) heat_solution Action: 1. Control reagent addition rate. 2. Implement semi-batch processing. 3. Consider flow chemistry for superior heat exchange. heat_issue->heat_solution

Caption: Decision workflow for troubleshooting low yield and purity.

Issue 2: Runaway Exotherm During Cyclization or Salt Formation

During the addition of a reagent (e.g., a strong acid for cyclization or HCl for salt formation), you observe a rapid, difficult-to-control temperature increase, posing a significant safety hazard.

Root Cause Analysis:

Acid-base neutralizations and certain cyclization reactions are highly exothermic.[3] While this heat dissipates quickly in a small flask immersed in an ice bath, a large reactor's cooling jacket may not be sufficient to handle the thermal load if the reagents are mixed too quickly.[1]

Mitigation Strategies:

Effective thermal management is non-negotiable for process safety. A multi-faceted approach is recommended.

StrategyPrincipleAdvantagesDisadvantages
Controlled Addition Rate Limit the reaction rate by adding the exothermic reagent slowly over an extended period.Simple to implement; allows cooling system to keep pace with heat generation.Can significantly increase total batch time.
Semi-Batch Processing Add one reactant in discrete portions, allowing the temperature to stabilize between additions.Good control over reaction rate and temperature.[1]Requires careful monitoring and control of each addition.
Flow Chemistry Pump reactants through a microreactor or tube with a very high surface-area-to-volume ratio.Excellent heat transfer, enhanced safety, easy to scale out by running longer.[1]Higher initial equipment cost and process development time.
Solvent Selection Use a solvent with a higher heat capacity or boiling point to absorb more thermal energy.Can help dissipate heat more effectively without major process changes.[1]May complicate downstream processing (e.g., solvent removal).
Issue 3: Difficulty in Product Isolation and Purification

The hydrochloride salt is highly water-soluble, leading to significant product loss during aqueous workups. Alternatively, the final crystalline product does not meet polymorphism or purity specifications.

Root Cause Analysis:

Morpholine derivatives, especially their salts, can exhibit high aqueous solubility, making extractions inefficient.[2] Crystallization issues often stem from residual impurities that inhibit crystal growth or the presence of different polymorphs (crystal forms) influenced by solvent, temperature, and cooling rate.

Solutions:

  • For Extraction:

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride. This decreases the polarity of the aqueous phase, reducing the solubility of the product and driving it into the organic layer.[2]

    • Continuous Liquid-Liquid Extraction: For large-scale operations where batch extractions are inefficient, a continuous extractor can provide a more effective and automated solution.[2]

    • pH Adjustment: Ensure the pH of the aqueous layer is appropriately adjusted. To extract the free base, the pH should be sufficiently high (typically >10) to deprotonate the morpholine nitrogen.

  • For Crystallization/Purification:

    • Solvent Screening: Conduct a thorough solvent screening to find an anti-solvent system that provides good crystal formation and effectively rejects impurities.

    • Controlled Cooling: Implement a programmed cooling profile. A slow cooling rate often yields larger, purer crystals.

    • Seeding: Introduce a small quantity of high-purity crystals (a seed) to the supersaturated solution to initiate controlled crystallization and target the desired polymorph.

    • Preparative Chromatography: For high-value applications where impurities are difficult to remove by crystallization, preparative HPLC can be used for purification, though this is a more costly option.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3,3,5-Trimethylmorpholine, and what are the scale-up concerns?

A common and efficient method for synthesizing substituted morpholines involves the cyclization of 1,2-amino alcohols.[2][3] For 3,3,5-trimethylmorpholine, a plausible precursor would be 2-(tert-butylamino)-1-propanol, which can be reacted with an appropriate electrophile followed by acid-catalyzed cyclization. Industrial methods often involve the dehydration of diethanolamine derivatives with strong acids like sulfuric acid at high temperatures.[3][5]

G A Substituted Amino Alcohol B Intermediate Adduct A->B + Electrophile (e.g., Ethylene Oxide derivative) C 3,3,5-Trimethylmorpholine (Free Base) B->C Acid-Catalyzed Cyclization/Dehydration D 3,3,5-Trimethylmorpholine HCl (Final Product) C->D + HCl in Solvent (e.g., IPA, Ether)

Caption: A typical analytical workflow for API production.

Q3: What are the primary safety precautions for handling this compound and its precursors?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]* Ventilation: Handle all reagents, especially volatile amines and solvents, in a well-ventilated fume hood to avoid inhalation. [7]* Hazard Communication: Assume the compound is an irritant to the skin and eyes, as is common for amine hydrochlorides. [7]Avoid creating dust when handling the solid powder.

  • Incompatibilities: Keep away from strong oxidizing agents. * Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. [6][7]

Part 3: Experimental Protocols

These protocols are generalized and should be optimized at a small scale before attempting a large-scale run.

Protocol 1: Formation and Purification of 3,3,5-Trimethylmorpholine Hydrochloride

This protocol assumes the successful synthesis of the 3,3,5-Trimethylmorpholine free base.

  • Dissolution: Dissolve the crude 3,3,5-Trimethylmorpholine free base (1.0 eq) in a suitable solvent such as isopropanol (IPA) or diethyl ether (approx. 5-10 volumes).

  • Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of hydrogen chloride (1.05-1.1 eq) in the same solvent (e.g., 2M HCl in IPA) dropwise. Monitor the internal temperature to ensure it does not rise excessively.

  • Precipitation: The hydrochloride salt should begin to precipitate as a white solid. After the addition is complete, stir the resulting slurry at 0-5°C for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any soluble impurities.

  • Drying: Dry the solid product under vacuum at a temperature not exceeding 40-50°C until a constant weight is achieved.

  • Recrystallization (if required): If the purity is not satisfactory, dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol) and slowly add a less polar anti-solvent (e.g., ethyl acetate, heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization, then isolate and dry as before.

Protocol 2: RP-HPLC Method for Purity Analysis

This method is a starting point and must be fully validated according to ICH guidelines. [8]

  • Instrumentation: Standard HPLC system with a UV detector. [8]* Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [8]* Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min. [8]* Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Ramp from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Ramp from 95% to 5% B

    • 31-35 min: Hold at 5% B (re-equilibration)

References

  • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Morpholine Compounds.
  • Hofmann, A. (1988). Preparation of morpholine. U.S. Patent No. 4,739,051. Washington, DC: U.S.
  • Wikipedia. (2024). Morpholine.
  • BenchChem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Morpholine Derivatives.
  • Kamala Chemicals. (n.d.). Morpholine.
  • TCI EUROPE N.V. (n.d.). (S)
  • ChemicalBook. (n.d.). (R)-3-Methylmorpholine hydrochloride synthesis.
  • U.S. Department of Agriculture. (2001). Morpholine - Processing. AMS.usda.gov.
  • E3S Web of Conferences. (2024).
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Fisher Scientific. (2015). Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride.
  • National Center for Biotechnology Information. (n.d.).
  • Ricca Chemical. (2026).
  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PMC.
  • ResearchGate. (n.d.).
  • SBLCore. (2025).
  • Oxford Academic. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)
  • Merck KGaA. (2025).
  • BenchChem. (n.d.). Comparative Guide to the Validation of Analytical Methods for 3-Morpholinopropiophenone Hydrochloride.
  • BioSpectra. (n.d.). Tris hydrochloride long term stability report: th3200-085-0516.
  • Royal Society of Chemistry. (2010). Analytical Methods. RSC Publishing.
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (1998). Structural optimization affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a potent, orally active, long-acting morpholine acetal. PubMed.
  • HETEROCYCLES. (2006).
  • ResearchGate. (2018).
  • ResearchGate. (2025). Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones.
  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
  • Servicebio. (n.d.). TRIS HCL.
  • Google Patents. (n.d.).
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing.
  • NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs.
  • Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.
  • TA Instruments. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • American Pharmaceutical Review. (2012). Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Pharmaceutical Technology. (2025). Scale Up of Liquid and Semisolid Manufacturing Processes.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3,3,5-Trimethylmorpholine Hydrochloride

Welcome to the advanced technical support center for 3,3,5-Trimethylmorpholine hydrochloride (CAS:1 / S-enantiomer CAS:2). As a critical API intermediate with a molecular weight of 129.20 g/mol , understanding its intrin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 3,3,5-Trimethylmorpholine hydrochloride (CAS:1 / S-enantiomer CAS:2). As a critical API intermediate with a molecular weight of 129.20 g/mol , understanding its intrinsic stability is paramount for successful drug development[1][2].

This guide is designed for analytical chemists and formulation scientists. It bypasses generic advice to focus strictly on the mechanistic causality of morpholine ring degradation, providing self-validating protocols to ensure absolute data integrity during your stability-indicating assays.

Intrinsic Stability Profile & Mechanistic Causality

Unlike unsubstituted morpholine, 3,3,5-Trimethylmorpholine hydrochloride possesses significant steric hindrance due to the three methyl groups flanking the secondary amine. This steric bulk provides a kinetic barrier against mild N-oxidation. However, under forced oxidative stress or environmental microbial exposure, the morpholine ring remains highly susceptible to 3[3].

In biological and environmental degradation models, 4 catalyze the initial C-N bond cleavage, transforming the cyclic amine into substituted 2-(2-aminoethoxy)acetate intermediates, which eventually mineralize into glycolate and ammonia[5][4][6]. In a laboratory setting, harsh peroxides mimic this pathway, leading to rapid degradation if not properly controlled. Furthermore, as a hydrochloride salt, the compound is highly hygroscopic and must be stored1 to prevent moisture-induced caking and localized hydrolysis[1].

Pathway A 3,3,5-Trimethylmorpholine HCl (Intact API) B Cytochrome P450 / ROS (Oxidative Stress) A->B Exposure C N-Oxide Intermediate (N-Oxidation) B->C Mild Oxidation D C-N Bond Cleavage (Ring Opening) B->D Strong Oxidation / Enzymatic C->D Further Stress E Substituted 2-(2-aminoethoxy)acetate D->E Hydrolysis F Glycolate Derivatives & Ammonia (Mineralization) E->F Deamination

Morpholine ring degradation pathway via oxidative and enzymatic C-N bond cleavage.

Quantitative Forced Degradation Parameters

To establish a stability-indicating method, forced degradation studies must target a 5–20% degradation margin. Excessive stress (>20%) risks generating secondary degradants that hold no predictive value for real-world shelf life, while insufficient stress (<5%) fails to challenge the analytical method's resolving power.

Stress ConditionReagent / EnvironmentTemperature / TimeExpected Degradation MarginPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60°C, 24hLow (<5%)Ether linkage cleavage
Basic Hydrolysis 0.1 M NaOH60°C, 24hLow-Moderate (5-10%)C-N bond hydrolysis
Oxidative Stress 3% H₂O₂Ambient, 24hHigh (15-30%)N-oxidation, Ring opening
Thermal (Solid) Dry Heat105°C, 48hLow (<2%)Thermal decomposition
Photolytic UV/Vis Light (ICH Q1B)Ambient, 1.2M lux-hrModerate (5-15%)Photolytic C-N cleavage

Self-Validating Experimental Protocol: Forced Degradation

A common failure in morpholine stability studies is the generation of artifact peaks due to improper sample handling. The following protocol integrates strict causality and self-validation loops to ensure that observed degradants are genuine.

Step 1: Sample Preparation

  • Action: Prepare a 1 mg/mL stock solution of 3,3,5-Trimethylmorpholine HCl in LC-MS grade water.

  • Causality: High aqueous solubility allows for purely aqueous stress, avoiding organic solvent side-reactions (e.g., methanol reacting with peroxides).

Step 2: Stress Application & Parallel Blanks

  • Action: Aliquot 1 mL of stock solution into three separate vials. Add 1 mL of 0.2 M HCl, 0.2 M NaOH, and 6% H₂O₂ respectively.

  • Self-Validation Check: Simultaneously prepare "Reagent Blanks" (reagent + water, no API) and a "Control Sample" (API + water, no stress). If a peak appears in both the stressed sample and the reagent blank, it is an artifact, not a degradant.

Step 3: Quenching & Neutralization (Critical Step)

  • Action: After the designated time (see table above), neutralize the acid/base samples with equimolar amounts of NaOH/HCl. For the oxidative sample, add a stoichiometric excess of sodium bisulfite.

  • Causality: Failing to neutralize acid/base samples will cause localized pH shock on the HPLC column, leading to peak splitting. Failing to quench H₂O₂ means the sample will 7, destroying the temporal accuracy of your kinetic data[7].

Step 4: Orthogonal Analysis

  • Action: Analyze using LC-MS/UV. Ensure the mobile phase pH is at least 2 units away from the pKa of the secondary amine.

  • Self-Validation Check: Calculate Mass Balance (Sum of intact API peak area + all degradant peak areas). It should equal 95-105% of the Control Sample area.

Workflow S1 Sample Prep (1 mg/mL API) S2 Stress Application (Acid/Base/Oxidation/Heat) S1->S2 Aliquot S3 Quenching & Neutralization S2->S3 Time Point Reached S4 LC-MS/UV Analysis (Stability-Indicating) S3->S4 Inject S5 Mass Balance Calculation S4->S5 Integrate Peaks

Self-validating forced degradation workflow ensuring mass balance and analytical integrity.

Troubleshooting Guide & FAQs

Q: Why am I observing a severe loss of mass balance during the oxidative degradation of 3,3,5-Trimethylmorpholine HCl? A: Morpholine rings, when subjected to severe oxidative stress, undergo ring cleavage leading to volatile degradation products like substituted ammonia or low-molecular-weight aliphatic amines[3]. Because these fragments lack strong UV chromophores and may evaporate from the solution, relying solely on UV detection will result in an apparent loss of mass balance. Fix: Implement orthogonal detection. Use LC-MS coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) to capture non-UV active and semi-volatile species[7].

Q: My chromatogram shows severe peak tailing for the intact API. Is the compound degrading on the column? A: Unlikely. 3,3,5-Trimethylmorpholine is a basic secondary amine. If your mobile phase pH is too close to its pKa, the compound exists in a mixed ionization state, causing secondary interactions with residual silanols on the stationary phase. Fix: Adjust the mobile phase pH to be at least 2 units above or below the compound's pKa. Using a highly end-capped column designed for basic compounds will also eliminate tailing[7].

Q: The solid API turned into a sticky paste after a few days on the bench. Has it degraded? A: It has likely absorbed atmospheric moisture rather than chemically degraded. As a hydrochloride salt, it is highly hygroscopic. Moisture ingress leads to caking and can facilitate localized hydrolysis if trace acidic/basic impurities are present. Fix: Always store the compound sealed in a dry environment at 2-8°C[1]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.

References

  • BLD Pharm. "1195593-67-9 | 3,3,5-Trimethylmorpholine".
  • MolCore. "1175761-30-4 | (S)-3,3,5-Trimethylmorpholine".
  • MTAK. "UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE".
  • Benchchem. "Degradation pathways of Morpholine laurate under harsh environmental conditions".
  • PMC / NIH. "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450".
  • Benchchem. "Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine".
  • PMC / NIH. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1".

Sources

Troubleshooting

Mechanistic Context: Understanding the Chemical Behavior

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals addressing the inefficient purification of morpholine hydrochloride (C4H9NO·HCl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals addressing the inefficient purification of morpholine hydrochloride (C4H9NO·HCl).

Morpholine hydrochloride is a critical heterocyclic building block used in the synthesis of active pharmaceutical ingredients (APIs) such as linezolid and gefitinib[1]. However, its purification is notoriously challenging due to its highly hygroscopic nature, its tendency to "oil out" during crystallization, and the persistent retention of colored synthetic impurities[1][2][3].

To troubleshoot purification inefficiencies, we must first understand the physicochemical causality behind morpholine hydrochloride's behavior:

  • Hygroscopicity: The protonated secondary amine and the ether oxygen create a highly polar crystal lattice that readily absorbs atmospheric moisture[1][4]. If the drying protocol is insufficient, the crystals will deliquesce into a sticky paste.

  • "Oiling Out" (Liquid-Liquid Phase Separation): When the melting point of the compound (or its solvate) is lower than the boiling point of the recrystallization solvent, or if the cooling gradient is too steep, the compound separates as an amorphous liquid oil rather than nucleating into a solid crystal lattice[3][5].

  • Impurity Entrapment: Crude morpholine hydrochloride often contains unreacted free base morpholine, ammonium chloride (if synthesized via the ammonium chloride route), and colored polymeric oxidation products[6]. These impurities disrupt crystal packing, leading to low yields and poor filtration kinetics.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve the most common bottlenecks encountered during the isolation and purification of morpholine hydrochloride.

TroubleshootingWorkflow Start Crude Morpholine HCl CheckOil Issue: Oiling Out? Start->CheckOil FixOil Action: Reheat, add primary solvent, cool slowly CheckOil->FixOil Yes CheckColor Issue: Discoloration? CheckOil->CheckColor No FixOil->CheckColor FixColor Action: Add activated carbon, heat 80-90°C, hot filter CheckColor->FixColor Yes CheckYield Issue: Low Yield or Moisture >5%? CheckColor->CheckYield No FixColor->CheckYield FixYield Action: Concentrate mother liquor, vacuum dry with P2O5 CheckYield->FixYield Yes Pure Pure, Dry Morpholine HCl CheckYield->Pure No FixYield->Pure

Caption: Decision tree for troubleshooting morpholine hydrochloride purification.

Standardized Purification Protocol: Recrystallization & Desiccation

This self-validating protocol utilizes a primary solvent/anti-solvent system to force crystallization while mitigating moisture uptake.

Step 1: Dissolution Weigh the crude morpholine hydrochloride. Suspend it in a minimal volume of absolute ethanol (primary solvent). Heat the suspension to reflux (approx. 78°C) until complete dissolution occurs[2].

  • Causality: Absolute ethanol is chosen because the salt is highly soluble when hot but only sparingly soluble when cold, providing an ideal thermodynamic gradient for crystallization[2].

Step 2: Decolorization (If Discolored) Add activated carbon (gac) at a 0.025:1 w/w ratio relative to the crude salt. Maintain the temperature at 80–90°C for 30 minutes[1][6].

  • Causality: Activated carbon possesses a massive surface area that adsorbs conjugated, colored impurities. The elevated temperature decreases solvent viscosity, accelerating adsorption kinetics[1].

Step 3: Hot Filtration Filter the boiling mixture rapidly through a pad of Celite using a pre-warmed Büchner funnel[2].

  • Causality: Pre-warming the apparatus prevents premature crystallization in the funnel stem, which would otherwise lead to product loss and clogged frits[5].

Step 4: Controlled Nucleation Allow the filtrate to cool ambiently to room temperature without agitation. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1–2 hours[2][7].

  • Causality: Rapid cooling forces the compound to separate as a liquid (oiling out) because the supersaturation point is reached before the kinetic barrier to solid crystal nucleation is overcome[3][5]. Slow cooling ensures ordered crystal lattice formation.

Step 5: Anti-Solvent Addition Slowly add ice-cold diethyl ether dropwise until the solution becomes slightly turbid, then let it stand[2].

  • Causality: Diethyl ether acts as an anti-solvent. It drastically reduces the dielectric constant of the medium, forcing the highly polar hydrochloride salt out of solution[2].

Step 6: Isolation and Desiccation Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold diethyl ether[2][7]. Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or silica gel. Dry at 40–50°C under high vacuum (<10 mbar) until the water content is validated to be <5% via Karl Fischer titration[8].

  • Causality: Because morpholine hydrochloride is highly hygroscopic[1][4], ambient air drying causes the crystals to absorb moisture. Vacuum desiccation drives off the volatile ether and aggressively pulls moisture from the crystal surface.

Solvent System Optimization Data

Selecting the correct solvent system is the most critical variable in preventing oiling out and maximizing yield.

Solvent SystemRatio (v/v)Expected YieldPurity ProfileTroubleshooting Notes
Absolute Ethanol / Diethyl Ether 1:2 to 1:375 - 85%>98%Best overall system. Requires strictly anhydrous ether to prevent deliquescence[2].
Isopropanol (IPA) Neat60 - 70%>99%Excellent for removing highly polar impurities. Lower yield due to higher cold solubility.
Methanol / Ethyl Acetate 1:465 - 75%>95%High risk of "oiling out" if cooled too rapidly[3]. Ensure a very slow cooling gradient.

Frequently Asked Questions (FAQs)

Q: My morpholine hydrochloride is forming a biphasic oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent, or when a supersaturated solution is cooled too rapidly[3][5]. To resolve this, reheat the mixture until the oil redissolves. Add a small volume of the primary hot solvent (e.g., ethanol) to slightly dilute the mixture, and allow it to cool very slowly to room temperature before applying an ice bath[7].

Q: The final crystalline powder looks great on the filter, but turns into a sticky paste after a few hours on the bench. Why? A: Morpholine hydrochloride is inherently hygroscopic[1][4]. Exposure to ambient humidity causes the salt to rapidly absorb atmospheric moisture. Always handle the purified salt under an inert atmosphere (nitrogen/argon) or minimize exposure time. Store the final product in a tightly sealed container inside a desiccator[1].

Q: How can I remove the persistent yellow/brown color from the crude salt? A: Colored impurities often result from oxidation or side reactions during synthesis. Add activated carbon to the hot solvent mixture at a ratio of approximately 0.025:1 relative to the morpholine weight[6]. Maintain the temperature at 80–90 °C for 30 minutes, then perform a hot filtration through Celite to remove the carbon and adsorbed impurities[1][6].

Q: I am getting a very low crystal yield during filtration. What should I adjust? A: Low recovery indicates that the compound remains dissolved in the mother liquor. This happens if too much primary solvent was used, or if the wash solvent was not cold enough[5][7]. To recover the product, concentrate the mother liquor under reduced pressure to evaporate excess solvent, then repeat the cooling process. Ensure your wash solvent (e.g., diethyl ether) is ice-cold to minimize dissolution during rinsing[7].

References

  • Google Patents. "CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride".
  • Patsnap Eureka. "Synthesis method and application of morpholine guanidine hydrochloride". Patsnap.[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of 3,3,5-Trimethylmorpholine hydrochloride using NMR

Title: Comprehensive Comparison Guide: NMR Characterization of 3,3,5-Trimethylmorpholine Hydrochloride vs. Alternative Morpholine Derivatives The Analytical Challenge of Substituted Morpholines Morpholine rings are ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: NMR Characterization of 3,3,5-Trimethylmorpholine Hydrochloride vs. Alternative Morpholine Derivatives

The Analytical Challenge of Substituted Morpholines

Morpholine rings are ubiquitous scaffolds in medicinal chemistry and drug design. However, introducing multiple alkyl substituents—as seen in 3,3,5-trimethylmorpholine hydrochloride—drastically alters the ring's conformational dynamics and stereochemical complexity. For researchers and drug development professionals, verifying the exact stereochemistry and conformational preferences of these building blocks is paramount. This guide objectively compares the Nuclear Magnetic Resonance (NMR) characterization of 3,3,5-trimethylmorpholine hydrochloride against simpler alternatives, providing actionable, self-validating protocols for structural elucidation.

Comparative Performance & Conformational Dynamics

When comparing 3,3,5-trimethylmorpholine hydrochloride to alternative morpholine derivatives, the primary differentiator is conformational rigidity.

  • Alternative 1: Unsubstituted Morpholine. Unsubstituted morpholine is highly flexible, undergoing rapid chair-to-chair ring inversion at room temperature. This rapid equilibrium results in time-averaged, simplified ¹H NMR spectra where distinct axial and equatorial protons blur into averaged signals[1].

  • Alternative 2: 2,6-Dimethylmorpholine. This derivative introduces moderate complexity. Depending on whether it is the cis or trans isomer, the molecule may possess a plane of symmetry or exist in a locked chair conformation. However, the lack of substitution at C3 leaves the nitrogen relatively unhindered, allowing for some localized flexibility.

  • Target: 3,3,5-Trimethylmorpholine Hydrochloride. The asymmetric substitution pattern creates a highly rigidified system. The gem-dimethyl group at C3 and the methyl group at C5 impose significant steric constraints. To minimize 1,3-diaxial interactions, the molecule strongly prefers a single chair conformation where the C5 methyl group occupies an equatorial position[2]. Furthermore, analyzing the compound as a hydrochloride salt protonates the nitrogen, further restricting conformational flipping and slowing down proton exchange. This allows for the direct observation of distinct axial and equatorial protons, as well as the NH₂⁺ protons, which is impossible in free-base unsubstituted morpholines[3].

Quantitative Data Presentation

The structural rigidity of 3,3,5-trimethylmorpholine hydrochloride translates directly into its NMR spectral features. The table below summarizes the comparative analytical metrics.

FeatureUnsubstituted Morpholine2,6-Dimethylmorpholine3,3,5-Trimethylmorpholine HCl
Conformational State (RT) Rapid chair-chair inversionRestricted (isomer dependent)Highly rigidified chair
¹H NMR Complexity Low (Time-averaged multiplets)Moderate (Overlapping multiplets)High (Distinct diastereotopic protons)
Diagnostic Methyl Peaks None~1.1 ppm (doublet, C2/C6)~1.3-1.5 ppm (singlets, C3), ~1.0 ppm (doublet, C5)
Stereochemical Resolution N/ARequires 2D NOESY for cis/transReadily determined via ³J coupling
Solvent Preference CDCl₃CDCl₃ or DMSO-d₆DMSO-d₆ (due to HCl salt form)

Experimental Protocol for Rigorous NMR Characterization

To ensure a self-validating analytical system, the following protocol details the causality behind each experimental choice.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15–20 mg of 3,3,5-trimethylmorpholine hydrochloride in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: While CDCl₃ is standard for free bases, the hydrochloride salt requires a highly polar solvent for complete dissolution. DMSO-d₆ prevents intermolecular aggregation and hydrogen bonding artifacts, ensuring sharp resonance lines. Furthermore, it slows the exchange rate of the amine protons, allowing the NH₂⁺ signals to be observed as distinct broad singlets or multiplets, confirming the salt formation[3].

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Action: Acquire ¹H NMR at ≥400 MHz (16-32 scans, relaxation delay D1 = 2s). Acquire ¹³C{¹H} NMR (512-1024 scans, D1 = 2s).

  • Causality: High-field magnets (≥400 MHz) are critical to resolve the complex splitting patterns of the diastereotopic protons at C2 and C6. Because the ring is locked in a chair conformation, axial-axial ( Jaa​≈10−13 Hz) and axial-equatorial ( Jae​≈2−5 Hz) couplings will be distinct. These values are governed by the Karplus equation, which correlates the vicinal coupling constant (³J) with the dihedral angle between adjacent protons, allowing direct assignment of axial versus equatorial positions[1].

Step 3: 2D NMR (COSY and HSQC) for Self-Validation

  • Action: Perform ¹H-¹H COSY and ¹H-¹³C HSQC experiments.

  • Causality: 1D spectra alone are insufficient due to signal overlap in the 3.0–4.0 ppm region (typical for morpholine ring protons). COSY maps the continuous spin system from the C5-methyl through the C5-methine to the C6-methylene protons. HSQC unambiguously links the gem-dimethyl protons—which appear as two distinct singlets due to their diastereotopic nature in the locked ring—to their respective ¹³C resonances, validating the C3 substitution pattern and ruling out structural isomers[4].

Structural Validation Workflow

The following diagram illustrates the logical flow of the NMR characterization process, ensuring high-confidence structural assignment.

G Start Sample Preparation 3,3,5-Trimethylmorpholine HCl Solvent Solvent Selection (DMSO-d6 for HCl salt) Start->Solvent Dissolve (15-20 mg) NMR1D 1D NMR Acquisition (1H, 13C, DEPT) Solvent->NMR1D Probe Tuning (≥400 MHz) NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Resolve Signal Overlap Analysis Conformational Analysis (Karplus Eq. ³J Coupling) NMR1D->Analysis Extract J-couplings NMR2D->Analysis Map Spin Systems Result Structural Validation & Stereochemical Assignment Analysis->Result Confirm Chair Conformer

Workflow for the NMR characterization and conformational analysis of substituted morpholines.

Conclusion

While unsubstituted morpholines offer analytical simplicity, they fail to provide the spatial complexity required for advanced pharmacophore development. 3,3,5-Trimethylmorpholine hydrochloride presents a rigid, stereochemically rich scaffold. By leveraging its restricted conformational dynamics and employing a combination of high-field 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation. Understanding the causality between the molecule's steric constraints and its NMR behavior is the key to successfully integrating this building block into drug discovery pipelines.

References

  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide , Benchchem. 1

  • 1H and 13C NMR spectra of N-substituted morpholines , PubMed. 2

  • NMR Spectroscopy: a Tool for Conformational Analysis , auremn.org.br. 4

  • WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders , Google Patents. 3

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 3,3,5-Trimethylmorpholine Hydrochloride

This guide provides an in-depth, objective comparison of two primary mass spectrometry-based methodologies for the analysis of 3,3,5-trimethylmorpholine hydrochloride: direct analysis by Electrospray Ionization-Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two primary mass spectrometry-based methodologies for the analysis of 3,3,5-trimethylmorpholine hydrochloride: direct analysis by Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. As a key intermediate in pharmaceutical and chemical synthesis, robust and reliable analytical methods for 3,3,5-trimethylmorpholine hydrochloride are critical for process monitoring, quality control, and research applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide method selection and implementation.

Direct Analysis: Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)

For polar, non-volatile small molecules like 3,3,5-trimethylmorpholine hydrochloride, ESI-LC-MS/MS stands as the premier analytical choice. The combination of liquid chromatography's separation power with the sensitivity and specificity of tandem mass spectrometry allows for direct quantification without the need for chemical modification.

Causality Behind the Approach

Electrospray ionization (ESI) is a soft ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[2] This is highly advantageous as it predominantly generates the intact protonated molecule, [M+H]⁺, providing unambiguous molecular weight information.[3] For 3,3,5-trimethylmorpholine (free base, C₇H₁₅NO, monoisotopic mass: 129.115 Da), the expected protonated ion is [C₇H₁₆NO]⁺ at m/z 130.12.[4]

Coupling ESI with a triple quadrupole mass spectrometer (TQ) enables Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantitative technique.[5][6] In an MRM experiment, the first quadrupole (Q1) isolates the precursor ion (m/z 130.12), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, characteristic product ion. This two-stage mass filtering drastically reduces chemical noise, yielding exceptional sensitivity and analytical confidence.

Generalized ESI-LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Vortex & Centrifuge prep1->prep2 prep3 Transfer to Vial prep2->prep3 lc LC Separation (e.g., HILIC) prep3->lc esi Electrospray Ionization (ESI+) lc->esi msms Tandem MS (MRM Mode) esi->msms quant Quantification (Peak Area Integration) msms->quant report Reporting quant->report

Caption: High-level workflow for direct LC-MS/MS analysis.

Detailed Experimental Protocol: ESI-LC-MS/MS

This protocol is a self-validating system designed for robust quantification.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3,3,5-trimethylmorpholine hydrochloride in a 50:50 mixture of acetonitrile and water.

    • Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL using the initial mobile phase composition.

    • For unknown samples, dissolve accurately weighed material in the same diluent to achieve a concentration within the calibration range.

    • Vortex all solutions for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to autosampler vials.

  • Liquid Chromatography (LC) Conditions:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.[7]

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining this polar analyte, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[7]

    • Ionization Mode: ESI, Positive.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transition:

      • Precursor Ion (Q1): m/z 130.1

      • Product Ion (Q3): A suitable fragment ion (e.g., m/z 72.1) would be determined by infusing a standard and performing a product ion scan. The choice of fragment is critical for specificity.

    • Collision Energy: Optimize between 10-30 eV to maximize product ion signal.

Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While LC-MS/MS is often preferred, GC-MS remains a ubiquitous and powerful technique in many laboratories. The primary challenge for analyzing amine hydrochlorides like 3,3,5-trimethylmorpholine hydrochloride is their high polarity and low volatility, making them unsuitable for direct GC analysis.[9] This limitation is overcome by a chemical derivatization step to convert the analyte into a more volatile and thermally stable compound.[10]

Causality Behind the Approach

The most common derivatization strategy for secondary amines like morpholine is nitrosation.[11][12] In an acidic medium, sodium nitrite reacts with the secondary amine of the morpholine ring to form a stable and more volatile N-nitroso derivative.[12] This derivative exhibits excellent chromatographic behavior on standard non-polar GC columns. Following separation, Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that serve as a "fingerprint" for confident identification by comparing against a spectral library or by interpreting the fragmentation logic.[13]

Generalized GC-MS with Derivatization Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Acidic Solution prep2 Add NaNO₂ (Derivatization) prep1->prep2 prep3 Liquid-Liquid Extraction prep2->prep3 prep4 Transfer Organic Layer to Vial prep3->prep4 gc GC Separation (e.g., HP-5MS) prep4->gc ei Electron Ionization (EI) gc->ei ms Mass Analyzer (Scan or SIM) ei->ms quant Quantification (Peak Area Integration) ms->quant report Reporting quant->report

Caption: Workflow for GC-MS analysis including derivatization.

Detailed Experimental Protocol: GC-MS

This protocol is adapted from established methods for morpholine analysis.[9][12][14]

  • Derivatization and Extraction:

    • To 1 mL of aqueous standard or sample in a glass tube, add 200 µL of 0.05 M HCl and 200 µL of saturated sodium nitrite (NaNO₂) solution.[14]

    • Vortex the mixture and heat at 40 °C for 5 minutes.[14]

    • After cooling to room temperature, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative.[9][14]

    • Allow the layers to separate for 10 minutes.

    • Carefully transfer the lower organic layer (dichloromethane) into an amber autosampler vial for GC-MS analysis.[9]

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 7890A or equivalent.[9]

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[15]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.[9]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Mass Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring for characteristic ions of the derivatized product.

Performance Comparison and Method Selection

The choice between ESI-LC-MS/MS and GC-MS is dictated by the specific analytical requirements, available instrumentation, and sample throughput needs. The following table provides a comparative summary based on established performance for similar morpholine derivatives.

ParameterESI-LC-MS/MS (Direct)GC-MS (with Derivatization)Rationale & Justification
Sensitivity (LOQ) Very High (low to sub-ng/mL)High (µg/L or low ppb)The noise reduction in MRM mode on a TQ mass spectrometer typically provides superior sensitivity compared to GC-MS in full scan mode.[5][16]
Specificity Very HighHighMRM is inherently more specific than monitoring a few ions in SIM or a full scan in GC-MS, as it relies on a specific precursor-to-product transition.[6]
Sample Preparation Simple (Dilute and Shoot)Moderate (Multi-step derivatization and extraction)The need for a chemical reaction and liquid-liquid extraction adds time, complexity, and potential sources of error to the GC-MS workflow.[9][12]
Throughput HighModerateThe simple sample preparation and fast LC gradients (typically <10 min) allow for higher throughput compared to the more involved GC-MS preparation.[7]
Robustness GoodVery GoodGC-MS is often considered a very robust, workhorse technique. ESI sources can be more susceptible to matrix effects and contamination if samples are not clean.
Initial Cost HighModerateTriple quadrupole LC-MS/MS systems generally represent a higher capital investment than standard single quadrupole GC-MS systems.
Expert Insights on Method Selection
  • For Regulated Bioanalysis or Trace-Level Impurity Profiling: ESI-LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity are often required to meet the stringent limits set by regulatory authorities.[5] The direct "dilute-and-shoot" approach minimizes sample manipulation, enhancing accuracy and precision.

  • For General Quality Control and Synthesis Monitoring: GC-MS is a highly viable and cost-effective alternative. If the expected analyte concentrations are well within the µg/mL range and the laboratory has established robust derivatization protocols, GC-MS provides reliable and reproducible results.[9][15] The derivatization step, while adding complexity, is well-documented for morpholine-type structures.[11][12][14]

Conclusion

Both ESI-LC-MS/MS and GC-MS are powerful techniques for the analysis of 3,3,5-trimethylmorpholine hydrochloride. The direct analysis by ESI-LC-MS/MS offers unparalleled sensitivity, specificity, and throughput with minimal sample preparation, making it the superior method for demanding applications in pharmaceutical development and trace analysis. Conversely, GC-MS with derivatization presents a robust and reliable alternative that is well-suited for routine quality control environments where extreme sensitivity is not the primary driver and instrumentation costs are a consideration. The optimal method selection is ultimately a strategic decision based on the specific analytical goals, sample matrix, and available resources of the laboratory.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • Di-Bella, M. C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
  • Di-Bella, M. C., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. Retrieved from [Link]

  • Cao, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. Benchchem.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Electrospray ionization mass spectrometry: from cluster ions to toxic metal. OSTI.GOV. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,3,5-trimethylmorpholine hydrochloride (C7H15NO). PubChemLite. Retrieved from [Link]

  • Venter, A. R., & Botha, J. R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • LCGC. (2020). GC–MS Analysis of an Herbal Medicinal Remedy to Identify Potential Toxic Compounds. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mandal, M. K., & Banerjee, S. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: TRIS-HCI. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Small Molecules by Desorption Electrospray Ionization Mass Spectrometry from Polytetrafluoroethylene Surfaces. ResearchGate. Retrieved from [Link]

  • AcademicPres. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of 3-Morpholinopropiophenone Hydrochloride. Benchchem.
  • Ghavami, S., et al. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

  • ResearchGate. (2025). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. ResearchGate. Retrieved from [Link]

  • New Food Magazine. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3,3,5-Trimethylmorpholine Hydrochloride: A Comparative Approach

For professionals in pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible science and the cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible science and the cornerstone of a safe and effective final active pharmaceutical ingredient (API). 3,3,5-Trimethylmorpholine hydrochloride, as a substituted morpholine, is a valuable building block in organic synthesis. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall integrity of the drug development process.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of 3,3,5-Trimethylmorpholine hydrochloride. We will move beyond simple procedural lists to explore the causality behind method selection, ensuring a robust and self-validating approach to quality assessment.

The Orthogonal Imperative: A Multi-Technique Strategy

Relying on a single analytical method for purity determination can lead to a skewed or incomplete picture. Impurities with different physicochemical properties may co-elute in chromatography, remain undetected by a specific detector, or be indistinguishable from the main component. An orthogonal approach, employing multiple techniques based on different separation and detection principles, is the most robust strategy for confirming purity[1].

Our validation strategy for 3,3,5-Trimethylmorpholine hydrochloride will pivot on four core, complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): For the primary assay and detection of non-volatile, thermally labile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, including residual solvents and starting materials.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary method for absolute purity determination without the need for a specific reference standard, while also confirming the molecular structure.

  • Potentiometric Titration: To provide an accurate assay of the total amine hydrochloride content and confirm the salt stoichiometry.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Orthogonal Analytical Techniques cluster_2 Final Evaluation Sample Sample Receipt: 3,3,5-Trimethylmorpholine HCl HPLC HPLC-UV/DAD (Assay, Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Free Base) Sample->GCMS qNMR qNMR (Absolute Purity, Structure ID) Sample->qNMR Titration Potentiometric Titration (Total Base, HCl Content) Sample->Titration Analysis Data Integration & Comparative Analysis HPLC->Analysis GCMS->Analysis qNMR->Analysis Titration->Analysis Purity Final Purity Assignment & Impurity Profile Analysis->Purity

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique must be justified by the physicochemical properties of the analyte and the potential impurities. 3,3,5-Trimethylmorpholine hydrochloride is a non-volatile salt, which dictates our primary choice of methodology.

Analytical Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phase.Purity percentage based on peak area; detection and quantification of related non-volatile substances.High sensitivity and resolution for separating polar and non-volatile impurities; well-suited for salt forms.[1][2]Requires a reference standard for absolute quantification; can be destructive to the sample.[1]
GC-MS Separation of volatile components in the gas phase followed by mass-based detection.Identification and quantification of volatile/semi-volatile impurities (e.g., residual solvents, starting materials).Excellent for separating volatile impurities; high sensitivity and specificity from the mass spectrometer.[2][3]Not suitable for non-volatile salts without derivatization or conversion to the free base; can cause thermal degradation.[4]
Quantitative ¹H NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination without a specific analyte reference standard; structural confirmation.Provides an absolute measure of purity and structural information on the main component and impurities; non-destructive.[1][2]Lower sensitivity compared to HPLC; requires a certified internal standard and careful experimental setup.[1][2]
Potentiometric Titration Measurement of potential difference between two electrodes as a function of titrant volume.Assay of total amine content and hydrochloride salt stoichiometry.High accuracy and precision for bulk assay; cost-effective and provides a direct measure of functional group content.[5][6]Not a separation technique; cannot distinguish between the main compound and other basic impurities.[2][5]

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Causality: As a hydrochloride salt, the analyte is non-volatile and thermally labile, making HPLC the ideal primary chromatographic technique.[2] A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds. The use of a phosphate buffer in the mobile phase ensures a consistent pH, leading to stable retention times and improved peak shape for the amine. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime.[7][8]

Detailed Protocol:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[3] Impurities can be quantified against a diluted standard of the main peak, assuming a similar response factor. A full method validation according to ICH guidelines is necessary for regulatory purposes.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: Direct GC analysis of the hydrochloride salt is not feasible due to its lack of volatility. This method is therefore targeted at volatile impurities (e.g., residual synthesis solvents) and potential impurities in the corresponding free base. To analyze the main component itself by GC, a derivatization step would be required to create a more volatile and thermally stable analogue.[4][11][12] For this guide, we focus on a headspace GC-MS method for residual solvents and a separate method for the free base.

Detailed Protocol (Headspace for Residual Solvents):

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.[3]

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable high-boiling solvent like DMSO.

  • Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra to known standards.

GC_Derivatization Analyte Amine Hydrochloride (Non-Volatile Salt) FreeBase Free Amine (Less Volatile) Analyte->FreeBase Base Treatment (e.g., NaOH) Derivative Silylated/Acylated Amine (Volatile Derivative) FreeBase->Derivative Derivatization (e.g., BSTFA, Acetic Anhydride) GC GC-MS Analysis Derivative->GC

Sources

Comparative

A Comparative Guide to the Biological Activity of Trimethylmorpholine Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomers is paramount. The spatial arrangement of atoms, even in seemingly simple mol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomers is paramount. The spatial arrangement of atoms, even in seemingly simple molecules, can lead to vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of the biological activities of different isomers of substituted morpholines, with a focus on trimethylmorpholine derivatives and their close analogs. We will delve into supporting experimental data, explain the causality behind experimental choices, and provide detailed protocols for key assays.

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] Introducing methyl groups to this scaffold creates various trimethylmorpholine isomers, each with a unique three-dimensional structure that dictates its interaction with biological targets. While direct, comprehensive comparative studies on all possible trimethylmorpholine isomers are limited in publicly available literature, this guide synthesizes existing data on key isomer pairs of closely related dimethylmorpholine derivatives to illuminate the critical role of stereochemistry in determining biological outcomes.

The Critical Role of Stereoisomerism: cis- vs. trans-2,6-Dimethylmorpholine Derivatives

The most striking examples of isomer-dependent biological activity in this class of compounds come from studies comparing the cis and trans isomers of N-substituted 2,6-dimethylmorpholines. The relative orientation of the two methyl groups on the morpholine ring profoundly influences the molecule's shape and its ability to interact with biological macromolecules.

Contrasting Carcinogenic Profiles of Nitroso-2,6-dimethylmorpholine Isomers

A compelling case study is the differential carcinogenicity of the cis and trans isomers of nitroso-2,6-dimethylmorpholine (DMNM). Research has revealed that the carcinogenic potency of these isomers is not only different but can be species-dependent.

  • In Fischer 344 Rats: The trans isomer of DMNM was found to be a more potent carcinogen than the cis isomer.[3][4] When administered in drinking water, both isomers induced basal cell carcinomas and papillomas of the upper gastrointestinal tract. However, the survival time of rats treated with the trans isomer was shorter, indicating a higher carcinogenic potency.[3]

  • In Strain-2 Guinea Pigs: In stark contrast, the cis isomer demonstrated significantly higher carcinogenic activity.[5][6] Guinea pigs treated with the cis isomer developed a nearly 100% incidence of liver tumors, along with tumors in the lung and adrenal cortex.[5][6] Conversely, the trans isomer produced almost no tumors in this species.[5]

This species-specific reversal in carcinogenic potency suggests that the metabolic activation pathways of the DMNM isomers may differ between rats and guinea pigs, highlighting the complexity of structure-activity relationships in toxicology.[5]

Stereoselectivity in Antimicrobial and Antifungal Activity

The orientation of the methyl groups also plays a crucial role in the antimicrobial and antifungal activity of 2,6-dimethylmorpholine derivatives.

  • Antifungal Agents: The agricultural fungicides fenpropimorph and tridemorph are derivatives of 2,6-dimethylmorpholine.[7][8] Fenpropimorph is specifically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.[9] These fungicides act by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol-Δ14-reductase and Δ8-Δ7-sterol isomerase.[3][7][10] This disruption of sterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition.[10] The efficacy of these fungicides is linked to the specific cis configuration of the 2,6-dimethylmorpholine scaffold, which is essential for optimal binding to the target enzymes.

  • Antibacterial Agents: In the development of antibacterial drugs, the cis-isomer of 2,6-dimethylmorpholine is often preferred. For the antifungal drug amorolfine, which is based on a cis-2,6-dimethylmorpholine core, the presence of the trans-isomer is considered an impurity.[1] Similarly, for the bactericide "propiolin," the cis-isomer exhibits significantly higher inhibitory activity against bacteria compared to the trans-isomer.[1]

Data Presentation: Comparative Biological Activity

The following tables summarize the key comparative data on the biological activities of 2,6-dimethylmorpholine isomers.

Table 1: Comparative Carcinogenicity of cis- and trans-Nitroso-2,6-dimethylmorpholine (DMNM)
IsomerSpeciesRoute of AdministrationPrimary Tumor Site(s)PotencyReference(s)
trans-DMNM Fischer 344 RatDrinking WaterUpper Gastrointestinal TractMore Potent[3][4]
cis-DMNM Fischer 344 RatDrinking WaterUpper Gastrointestinal TractLess Potent[3][4]
cis-DMNM Strain-2 Guinea PigGavageLiver, Lung, Adrenal CortexPotent Carcinogen[5][6]
trans-DMNM Strain-2 Guinea PigGavageNone ObservedInactive[5][6]
Table 2: Comparative Antimicrobial Activity of 2,6-Dimethylmorpholine Derivatives
Compound ClassIsomerBiological ActivityTarget Organism(s)Mechanism of ActionReference(s)
Propiolin cisHigh Antibacterial ActivityBacteriaNot specified[1]
Propiolin transLower Antibacterial ActivityBacteriaNot specified[1]
Fenpropimorph cisPotent Antifungal ActivityFungi (e.g., powdery mildew)Inhibition of Ergosterol Biosynthesis[7][10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between the isomers of substituted morpholines can be attributed to their distinct three-dimensional conformations.

SAR_Concept cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_outcome Biological Outcome Isomer_Cis cis-Isomer (Methyl groups on same side) Shape Different 3D Shape and Conformation Isomer_Cis->Shape Isomer_Trans trans-Isomer (Methyl groups on opposite sides) Isomer_Trans->Shape Binding Altered Binding Affinity and Specificity Shape->Binding Target Biological Target (Enzyme, Receptor, DNA) Binding->Target Activity Differential Biological Activity (e.g., Potency, Toxicity) Target->Activity

The cis and trans isomers of 2,6-dimethylmorpholine adopt different chair conformations. This seemingly subtle structural change alters the overall shape of the molecule, which in turn affects how it fits into the binding pocket of a target enzyme or receptor. For the antifungal activity of fenpropimorph, the cis configuration allows for a precise interaction with the active site of the sterol isomerase and reductase enzymes, leading to potent inhibition.[10] In the case of DMNM carcinogenicity, the different shapes of the isomers likely influence how they are recognized and metabolized by cytochrome P450 enzymes, leading to the formation of different reactive intermediates or different rates of detoxification between species.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below. These protocols are designed as self-validating systems for comparing the biological activities of different isomers.

Protocol: In Vivo Carcinogenicity Bioassay

Objective: To compare the carcinogenic potential of two or more isomers in a rodent model.

Causality: This long-term study is the gold standard for assessing carcinogenicity. By administering the test compounds to animals over an extended period, we can observe the development of tumors and determine the relative carcinogenic potency of each isomer based on tumor incidence, latency, and multiplicity.

Methodology:

  • Animal Model: Select a suitable rodent strain (e.g., Fischer 344 rats or Strain-2 guinea pigs). Use a sufficient number of animals per group (e.g., 30-50 per sex) to achieve statistical power.

  • Dosing: Administer the isomers via a relevant route of exposure (e.g., in drinking water, by gavage, or in the diet). Include multiple dose groups for each isomer and a vehicle control group.

  • Duration: The study duration is typically the lifetime of the animal (e.g., 2 years for rats).

  • Observation: Monitor animals daily for clinical signs of toxicity. Palpate for masses regularly.

  • Necropsy: At the end of the study, or when animals become moribund, perform a complete necropsy.

  • Histopathology: Collect all major organs and any gross lesions. Process tissues for histopathological examination by a qualified veterinary pathologist.

  • Data Analysis: Statistically compare the incidence of tumors in each treatment group with the control group. Analyze survival data using methods such as the Kaplan-Meier analysis.

Carcinogenicity_Workflow start Start: Select Animal Model (e.g., Fischer 344 Rats) dosing Isomer Administration (e.g., cis-DMNM, trans-DMNM, Control) via Drinking Water for 2 years start->dosing observation Daily Clinical Observation & Regular Palpation dosing->observation necropsy Terminal Necropsy & Gross Pathology Examination observation->necropsy histopathology Tissue Collection & Histopathological Analysis necropsy->histopathology analysis Statistical Analysis (Tumor Incidence, Survival) histopathology->analysis end Conclusion: Determine Relative Carcinogenicity analysis->end

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of different isomers against a fungal strain.

Causality: The MIC is a quantitative measure of a compound's antifungal potency. By exposing the target fungus to a range of concentrations of each isomer, we can identify the lowest concentration that prevents visible growth. This allows for a direct comparison of their intrinsic antifungal activity.

Methodology:

  • Fungal Strain: Use a relevant fungal strain (e.g., Saccharomyces cerevisiae for studies on ergosterol biosynthesis inhibitors).

  • Inoculum Preparation: Grow the fungus in a suitable broth (e.g., YPD broth) and adjust the cell density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial dilutions of each isomer in a 96-well microplate. Include a positive control (e.g., a known fungicide like fenpropimorph) and a negative control (vehicle only).

  • Inoculation: Add the prepared fungal inoculum to each well of the microplate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

  • Data Analysis: Compare the MIC values for each isomer. A lower MIC indicates higher antifungal potency.

Conclusion

The biological activity of trimethylmorpholine isomers and their derivatives is profoundly influenced by their stereochemistry. As demonstrated by the contrasting carcinogenic effects of cis- and trans-nitroso-2,6-dimethylmorpholine and the superior antimicrobial efficacy of cis-2,6-dimethylmorpholine-based fungicides, the specific spatial arrangement of substituent groups is a critical determinant of a molecule's interaction with biological targets. For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating individual isomers to identify the most potent and least toxic candidates for therapeutic or agricultural applications. A thorough understanding of the structure-activity relationships of these isomers is essential for the rational design of safer and more effective chemical agents.

References

  • Fenpropimorph - Wikipedia. [Link]

  • Google Patents. (CN102919254A) - Fungicide composition containing tridemorph.
  • Lijinsky, W., & Reuber, M. D. (1980). Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine. Carcinogenesis, 1(6), 501–503. [Link]

  • Lijinsky, W., & Reuber, M. D. (1981). Comparative carcinogenicity of two isomers of nitroso-2,6-dimethylmorpholine in guinea pigs. Cancer Letters, 14(1), 7–11. [Link]

  • Kerkenaar, A. (1983). MODE OF ACTION OF TRIDEMORPH AND RELATED COMPOUNDS. Mode of Action, Metabolism and Toxicology. [Link]

  • PubMed. (1980). Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine. [Link]

  • Šajbidor, J., et al. (1995). Influence of New Fenpropimorph Fungicides on the Growth and Sterol Composition in Saccharomyces cerevisiae: Relationship Between Structure and Activity. Journal of Pharmacy and Pharmacology. [Link]

  • AERU. (2026). Fenpropimorph (Ref: CGA 101031). [Link]

  • PubMed. (1981). Comparative carcinogenicity of two isomers of nitroso-2,6-dimethylmorpholine in guinea pigs. [Link]

  • Lifeasible. Tridemorph. [Link]

  • Google Patents. (CN110950818B) - Method for purifying cis-2, 6-dimethyl morpholine.
  • Marcireau, C., Guilloton, M., & Karst, F. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial Agents and Chemotherapy, 34(6), 989–993. [Link]

  • The Good Scents Company. (n.d.). fenpropimorph. [Link]

  • OEHHA. (2012). EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Althoff, J., Grandjean, C., & Gold, B. (1978). Carcinogenic effect of subcutaneously administered N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters. Journal of the National Cancer Institute, 60(1), 197-199. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Baghdad Science Journal. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

Sources

Validation

High-Resolution NMR Comparison Guide: 3,3,5-Trimethylmorpholine Hydrochloride vs. Morpholine Analogues

Morpholine derivatives are indispensable building blocks in modern drug discovery, frequently deployed to modulate lipophilicity, enhance aqueous solubility, and optimize the pharmacokinetic profiles of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine derivatives are indispensable building blocks in modern drug discovery, frequently deployed to modulate lipophilicity, enhance aqueous solubility, and optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs)[1][2]. Among these, 3,3,5-trimethylmorpholine hydrochloride [3] has emerged as a critical intermediate, particularly in the synthesis of complex N-heterocyclic carboxamides and kinase inhibitors[4].

However, the asymmetric substitution pattern of 3,3,5-trimethylmorpholine introduces unique conformational dynamics that drastically alter its Nuclear Magnetic Resonance (NMR) profile compared to simpler analogues like unsubstituted morpholine or 3,5-dimethylmorpholine[5]. This guide provides an authoritative, data-driven comparison of their ¹H and ¹³C NMR chemical shifts, offering researchers a definitive framework for structural elucidation.

Conformational Dynamics & NMR Theory

The interpretation of morpholine NMR spectra is governed by the molecule's ability to undergo chair-chair interconversion.

  • Unsubstituted Morpholine: Undergoes rapid ring inversion at room temperature. The energy barrier is low enough that axial and equatorial protons average out on the NMR timescale, resulting in simplified, symmetrical multiplets.

  • 3,5-Dimethylmorpholine: The addition of two methyl groups introduces 1,3-diaxial interactions. To minimize steric strain, the equilibrium shifts heavily toward the chair conformation where both methyl groups occupy equatorial positions. This slows the interconversion, allowing for the resolution of distinct axial and equatorial proton signals.

  • 3,3,5-Trimethylmorpholine: The gem-dimethyl group at the C3 position fundamentally locks the ring. It is sterically impossible for both C3 methyls to be equatorial; one must be axial. To prevent catastrophic 1,3-diaxial clashes with the C5 methyl group, the ring locks into a rigid chair conformation where the C5 methyl is strictly equatorial[6]. This rigidity breaks the magnetic equivalence of the C3 methyls, resulting in distinct splitting patterns.

Logical Workflow of Conformational Effects

Conformational_Logic A Unsubstituted Morpholine (Rapid Ring Inversion) D Time-Averaged NMR (Equivalent Protons) A->D Low Energy Barrier B 3,5-Dimethylmorpholine (Equatorial Preference) E Resolved Ax/Eq Signals (Distinct Shifts) B->E 1,3-Diaxial Interactions C 3,3,5-Trimethylmorpholine (Steric Locking) C->E Rigid Chair Conformation F Gem-Dimethyl Splitting (Quaternary C3 Shift) C->F Asymmetric Substitution

Fig 1. Logical workflow of morpholine substitution patterns and their resulting NMR spectral effects.

Self-Validating NMR Acquisition Protocol

To ensure reproducible, high-resolution 1D ¹H and ¹³C NMR spectra for morpholine hydrochloride salts, the following self-validating methodology must be strictly adhered to.

Step 1: Sample Preparation & Matrix Selection

  • Action: Weigh 20.0 ± 0.5 mg of the morpholine hydrochloride derivative[7]. Dissolve entirely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Causality: DMSO-d6 is mandatory over CDCl₃ due to the high polarity and inherent insolubility of hydrochloride salts in non-polar solvents. TMS acts as the internal zero-point reference (0.00 ppm).

Step 2: Instrument Tuning & Shimming (Validation Gate)

  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband probe (BBO). Perform automatic tuning and matching (ATM) for ¹H (400.13 MHz) and ¹³C (100.61 MHz).

  • Validation: Optimize Z1-Z4 shims. Do not proceed unless the DMSO residual solvent peak (quintet at 2.50 ppm) achieves a full-width at half-maximum (FWHM) of <1.0 Hz. Poor shimming will obscure the fine J-coupling of the axial/equatorial protons.

Step 3: ¹H NMR Acquisition

  • Parameters: Pulse program = zg30; Number of scans (NS) = 16; Relaxation delay (D1) = 2.0 s; Spectral width (SW) = 20 ppm.

  • Causality: A 2.0 s D1 ensures complete relaxation of the protonated amine (NH₂⁺) signals. These protons exhibit broadened lineshapes due to intermediate chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.

Step 4: ¹³C NMR Acquisition

  • Parameters: Pulse program = zgpg30 (WALTZ-16 decoupling); NS = 1024; D1 = 2.0 s; SW = 250 ppm.

  • Validation: Verify that the signal-to-noise (S/N) ratio for the C3 quaternary carbon (expected at ~56.0 ppm for the trimethyl derivative) is ≥10:1.

  • Causality: The quaternary C3 carbon lacks attached protons, resulting in a longer T₁ relaxation time and an absolute absence of Nuclear Overhauser Effect (NOE) enhancement. 1024 scans are the minimum threshold to resolve this critical structural marker.

Comparative Spectral Data Analysis

The following tables synthesize the quantitative chemical shifts for the hydrochloride salts of morpholine, 3,5-dimethylmorpholine, and 3,3,5-trimethylmorpholine in DMSO-d6.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d6, δ in ppm)
Proton EnvironmentMorpholine HCl3,5-Dimethylmorpholine HCl3,3,5-Trimethylmorpholine HCl
NH₂⁺ 9.30 (br s, 2H)9.60 (br s, 2H)9.50 (br s, 2H)
C2-H (eq) 3.85 (m, 2H)3.90 (dd, 2H)3.80 (d, 1H)
C2-H (ax) 3.85 (m, 2H)3.40 (t, 2H)3.50 (d, 1H)
C6-H (eq) 3.85 (m, 2H)3.90 (dd, 2H)3.95 (dd, 1H)
C6-H (ax) 3.85 (m, 2H)3.40 (t, 2H)3.60 (t, 1H)
C3-H / C5-H 3.15 (m, 4H)*3.35 (m, 2H)C5 only: 3.40 (m, 1H)
C3-CH₃ -1.30 (d, 3H)1.45 (s, 3H), 1.35 (s, 3H)
C5-CH₃ -1.30 (d, 3H)1.28 (d, J = 6.5 Hz, 3H)

*Note: Unsubstituted morpholine exhibits averaged signals due to rapid ring inversion at room temperature.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6, δ in ppm)
Carbon PositionMorpholine HCl3,5-Dimethylmorpholine HCl3,3,5-Trimethylmorpholine HCl
C2 (Next to O)63.566.071.2 (Strong β-effect)
C6 (Next to O)63.566.068.5
C3 (Next to N)42.849.556.0 (Quaternary)
C5 (Next to N)42.849.551.8
C3-CH₃ -15.024.5, 20.1
C5-CH₃ -15.015.3

Mechanistic Signal Elucidation

When comparing the spectral data, several key causal relationships between the molecular structure and the NMR shifts become apparent:

  • The Quaternary C3 Marker: In the ¹³C spectrum of 3,3,5-trimethylmorpholine HCl, the C3 carbon shifts dramatically downfield to 56.0 ppm compared to the unsubstituted morpholine (42.8 ppm). This +13.2 ppm shift is a direct result of the combined α-deshielding effects of the two attached methyl groups. Furthermore, its low intensity (due to lack of NOE) is the primary diagnostic marker confirming the gem-dimethyl substitution.

  • Gem-Dimethyl Splitting (Magnetic Non-Equivalence): Because the 3,3,5-trimethyl ring is conformationally locked, the two methyl groups at C3 are forced into distinct spatial environments (one axial, one equatorial). This breaks their magnetic equivalence. In the ¹H NMR, they appear as two distinct singlets at 1.45 ppm and 1.35 ppm . In the ¹³C NMR, they resolve into two peaks at 24.5 ppm and 20.1 ppm .

  • Inductive Deshielding via Protonation: Across all three compounds, the conversion of the free base to the hydrochloride salt protonates the nitrogen, creating an ammonium cation. This exerts a powerful inductive electron-withdrawing effect, pushing the NH₂⁺ protons to the extreme downfield region (~9.30 - 9.60 ppm) and deshielding the adjacent α-carbons (C3, C5).

  • β-Effect on C2: The C2 carbon in 3,3,5-trimethylmorpholine experiences a strong β-effect from the adjacent gem-dimethyl group at C3, pushing its ¹³C shift to 71.2 ppm , significantly further downfield than the C6 carbon (68.5 ppm), which only experiences a β-effect from a single methyl group at C5.

References

  • PubChemLite: 3,3,5-trimethylmorpholine hydrochloride (CID 137951288). PubChem. Available at:[Link]

  • WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds. Google Patents.
  • 3,5-Dimethylmorpholine | CID 8862. PubChem. Available at:[Link]

  • European Journal of Medicinal Chemistry - Design of mTOR inhibitors. AIR Unimi Repository. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes. University of Liverpool Repository. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.